Icatibant acetate
Description
Structure
2D Structure
Properties
IUPAC Name |
(2S)-2-[[(2S,3aS,7aS)-1-[(3R)-2-[(2S)-2-[[(2S)-2-[[2-[[(2S,4R)-1-[(2S)-1-[(2S)-2-[[(2R)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]-4-hydroxypyrrolidine-2-carbonyl]amino]acetyl]amino]-3-thiophen-2-ylpropanoyl]amino]-3-hydroxypropanoyl]-3,4-dihydro-1H-isoquinoline-3-carbonyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoic acid;acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C59H89N19O13S.C2H4O2/c60-37(14-5-19-67-57(61)62)48(82)72-38(15-6-20-68-58(63)64)52(86)75-22-8-18-43(75)54(88)77-30-35(80)26-44(77)50(84)70-28-47(81)71-40(27-36-13-9-23-92-36)49(83)74-41(31-79)53(87)76-29-34-12-2-1-10-32(34)24-46(76)55(89)78-42-17-4-3-11-33(42)25-45(78)51(85)73-39(56(90)91)16-7-21-69-59(65)66;1-2(3)4/h1-2,9-10,12-13,23,33,35,37-46,79-80H,3-8,11,14-22,24-31,60H2,(H,70,84)(H,71,81)(H,72,82)(H,73,85)(H,74,83)(H,90,91)(H4,61,62,67)(H4,63,64,68)(H4,65,66,69);1H3,(H,3,4)/t33-,35+,37+,38-,39-,40-,41-,42-,43-,44-,45-,46+;/m0./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKMZRZUEADSZDQ-DZJWSCHMSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)O.C1CCC2C(C1)CC(N2C(=O)C3CC4=CC=CC=C4CN3C(=O)C(CO)NC(=O)C(CC5=CC=CS5)NC(=O)CNC(=O)C6CC(CN6C(=O)C7CCCN7C(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)N)O)C(=O)NC(CCCN=C(N)N)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O.C1CC[C@H]2[C@@H](C1)C[C@H](N2C(=O)[C@H]3CC4=CC=CC=C4CN3C(=O)[C@H](CO)NC(=O)[C@H](CC5=CC=CS5)NC(=O)CNC(=O)[C@@H]6C[C@H](CN6C(=O)[C@@H]7CCCN7C(=O)[C@H](CCCN=C(N)N)NC(=O)[C@@H](CCCN=C(N)N)N)O)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C61H93N19O15S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
130308-48-4 (Parent) | |
| Record name | Icatibant acetate [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0138614309 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Molecular Weight |
1364.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
138614-30-9 | |
| Record name | Icatibant acetate [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0138614309 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Icatibant acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ICATIBANT ACETATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/325O8467XK | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Role of Icatibant Acetate in the Kallikrein-Kinin System: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of Icatibant acetate, a selective bradykinin B2 receptor antagonist, and its critical role in the kallikrein-kinin system. The guide elucidates the pathophysiology of Hereditary Angioedema (HAE), the mechanism of action of Icatibant, and presents key quantitative data on its pharmacology. Detailed experimental protocols for relevant assays are provided to facilitate further research and development in this area. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz to offer a clear and comprehensive understanding of the complex biological processes involved.
Introduction: The Kallikrein-Kinin System and Hereditary Angioedema
The kallikrein-kinin system is a complex cascade of plasma proteins that plays a crucial role in inflammation, blood pressure regulation, coagulation, and pain.[1][2] A key effector molecule of this system is bradykinin, a potent vasodilator that increases vascular permeability.[3][4] In healthy individuals, the activity of the kallikrein-kinin system is tightly regulated, in part by the C1 esterase inhibitor (C1-INH).[2][5]
Hereditary Angioedema (HAE) is a rare genetic disorder characterized by a deficiency or dysfunction of C1-INH.[1][2] This deficiency leads to uncontrolled activation of the kallikrein-kinin system, resulting in the overproduction of bradykinin.[2][6] The excessive bradykinin binds to its B2 receptor on endothelial cells, leading to increased vascular permeability and subsequent subcutaneous or submucosal swelling, which are the hallmark symptoms of HAE.[2][7] These swelling attacks can be disfiguring, painful, and in the case of laryngeal edema, life-threatening.[8]
This compound: A Targeted Bradykinin B2 Receptor Antagonist
This compound is a synthetic decapeptide that acts as a selective and competitive antagonist of the bradykinin B2 receptor.[6][9] Its structure is similar to bradykinin, allowing it to bind to the B2 receptor with high affinity, but it contains five non-proteinogenic amino acids that prevent receptor activation and make it resistant to degradation.[9][10] By blocking the binding of bradykinin to its receptor, Icatibant effectively mitigates the downstream effects of excessive bradykinin, thereby alleviating the symptoms of an acute HAE attack.[6][9] Icatibant was approved by the FDA in 2011 for the treatment of acute HAE attacks in adults.[9][11]
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound, including its binding affinity, pharmacokinetic properties, and clinical efficacy in the treatment of HAE.
Table 1: Icatibant Binding Affinity and Potency
| Parameter | Value | Reference |
| Ki (Bradykinin B2 Receptor) | 0.798 nM | [12] |
| IC50 (Bradykinin B2 Receptor) | 1.07 nM | [12] |
Table 2: Pharmacokinetic Properties of Icatibant (30 mg subcutaneous dose)
| Parameter | Value (Mean ± SD) | Reference |
| Absolute Bioavailability | ~97% | [9] |
| Maximum Plasma Concentration (Cmax) | 974 ± 280 ng/mL | [9] |
| Time to Cmax (Tmax) | ~0.75 hours | |
| Area Under the Curve (AUC0-∞) | 2165 ± 568 ng·hr/mL | [9] |
| Elimination Half-life (t½) | 1.4 ± 0.4 hours | [9] |
| Plasma Clearance | 245 ± 58 mL/min | [9] |
| Volume of Distribution (Vss) | 29.0 ± 8.7 L | [9] |
Table 3: Clinical Efficacy of Icatibant in the FAST-3 Trial (Cutaneous or Abdominal Attacks)
| Efficacy Endpoint | Icatibant (n=43) | Placebo (n=45) | P-value | Reference |
| Median Time to ≥50% Reduction in Symptom Severity | 2.0 hours | 19.8 hours | <0.001 | |
| Median Time to Onset of Primary Symptom Relief | 1.5 hours | 18.5 hours | <0.001 | |
| Median Time to Almost Complete Symptom Relief | 8.0 hours | 36.0 hours | 0.012 | |
| Median Time to Initial Symptom Relief | 0.8 hours | 3.5 hours | <0.001 |
Signaling Pathways and Mechanism of Action
The following diagrams illustrate the pathophysiology of HAE and the mechanism of action of Icatibant.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of Icatibant and the kallikrein-kinin system.
Bradykinin B2 Receptor Radioligand Binding Assay
This protocol is a representative method for determining the binding affinity of a compound like Icatibant to the bradykinin B2 receptor.
Objective: To determine the inhibitory constant (Ki) of Icatibant for the bradykinin B2 receptor.
Materials:
-
Cell membranes expressing the human bradykinin B2 receptor.
-
Radioligand: [3H]-Bradykinin.
-
This compound (or other test compounds).
-
Non-specific binding control: Unlabeled bradykinin (high concentration).
-
Assay buffer: e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2.
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation fluid and counter.
Procedure:
-
Membrane Preparation: Prepare a suspension of cell membranes expressing the B2 receptor in assay buffer. The protein concentration should be optimized to ensure adequate signal-to-noise ratio.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
Total Binding: Assay buffer, membrane suspension, and [3H]-Bradykinin.
-
Non-specific Binding: Assay buffer, membrane suspension, [3H]-Bradykinin, and a high concentration of unlabeled bradykinin.
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Competitive Binding: Assay buffer, membrane suspension, [3H]-Bradykinin, and varying concentrations of Icatibant.
-
-
Incubation: Incubate the plate at a specified temperature (e.g., 25°C) for a predetermined time to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the Icatibant concentration.
-
Determine the IC50 value (the concentration of Icatibant that inhibits 50% of specific [3H]-Bradykinin binding) from the resulting sigmoidal curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Plasma Kallikrein Activity Assay (Fluorometric)
This protocol describes a method to measure the activity of plasma kallikrein, which is elevated during HAE attacks.
Objective: To quantify plasma kallikrein activity in patient samples.
Materials:
-
Citrated plasma samples.
-
Fluorogenic kallikrein substrate (e.g., a peptide substrate linked to a fluorophore like AMC).
-
Assay buffer: e.g., Tris-buffered saline, pH 8.0.
-
96-well black microplates (for fluorescence assays).
-
Fluorometric plate reader.
Procedure:
-
Sample Preparation: Collect blood in citrate tubes and centrifuge to obtain plasma. Samples should be handled carefully to avoid artificial activation of the contact system.
-
Assay Setup: In a 96-well black microplate, add the following to each well:
-
Blank: Assay buffer and substrate.
-
Sample: Assay buffer, plasma sample, and substrate.
-
-
Incubation: Incubate the plate at 37°C, protected from light.
-
Fluorescence Measurement: Measure the fluorescence intensity at regular intervals using a fluorometric plate reader with appropriate excitation and emission wavelengths for the chosen fluorophore.
-
Data Analysis:
-
Subtract the blank fluorescence from the sample fluorescence at each time point.
-
Plot the fluorescence intensity against time.
-
The rate of increase in fluorescence is proportional to the plasma kallikrein activity. Calculate the activity as the slope of the linear portion of the curve.
-
Conclusion
This compound represents a significant advancement in the targeted treatment of Hereditary Angioedema. Its role as a selective bradykinin B2 receptor antagonist directly addresses the underlying pathophysiology of the disease by blocking the effects of excess bradykinin. The quantitative data from preclinical and clinical studies robustly support its efficacy and provide a clear pharmacokinetic and pharmacodynamic profile. The experimental protocols detailed in this guide offer a foundation for researchers to further investigate the kallikrein-kinin system and develop novel therapeutics. The provided visualizations of the signaling pathways and experimental workflows serve as valuable tools for understanding the complex interplay of molecules and processes involved in HAE and its treatment with Icatibant. This in-depth technical guide is intended to be a valuable resource for scientists and drug development professionals dedicated to advancing the understanding and treatment of bradykinin-mediated diseases.
References
- 1. assets.hpra.ie [assets.hpra.ie]
- 2. Pharmacokinetics of single and repeat doses of icatibant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Kallikrein-like activity, plasma - ChromogenicSubstrates.com [chromogenicsubstrates.com]
- 4. DOT Language | Graphviz [graphviz.org]
- 5. Icatibant for Multiple Hereditary Angioedema Attacks across the Controlled and Open-Label Extension Phases of FAST-3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. youtube.com [youtube.com]
- 8. pdf.hres.ca [pdf.hres.ca]
- 9. Clinical efficacy of icatibant in the treatment of acute hereditary angioedema during the FAST-3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. go.drugbank.com [go.drugbank.com]
- 12. Randomized placebo-controlled trial of the bradykinin B₂ receptor antagonist icatibant for the treatment of acute attacks of hereditary angioedema: the FAST-3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
Preclinical Pharmacodynamics of Icatibant Acetate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Icatibant acetate, a synthetic decapeptide, is a potent and selective competitive antagonist of the bradykinin B2 receptor.[1] Bradykinin, a key mediator in various physiological and pathological processes, exerts its effects primarily through the B2 receptor, leading to vasodilation, increased vascular permeability, and pain.[1] By blocking this interaction, this compound has emerged as a crucial therapeutic agent, particularly in the management of hereditary angioedema (HAE).[2] This technical guide provides an in-depth overview of the preclinical pharmacodynamics of this compound, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant pathways and workflows.
Mechanism of Action: Bradykinin B2 Receptor Antagonism
This compound functions as a selective and competitive antagonist at the bradykinin B2 receptor, with an affinity comparable to that of bradykinin itself.[3][4] This targeted action inhibits the downstream signaling cascade initiated by bradykinin binding, thereby mitigating its physiological effects.
Quantitative In Vitro Data
The potency of this compound has been quantified in various in vitro assays, demonstrating its high affinity for the bradykinin B2 receptor across different species and tissues.
| Assay Type | Tissue/Cell Line | Species | Parameter | Value (nM) | Reference |
| Receptor Binding | Guinea Pig Ileum | Guinea Pig | IC₅₀ | 1.07 | [5] |
| Receptor Binding | Guinea Pig Ileum | Guinea Pig | Kᵢ | 0.798 | [6][7] |
| Receptor Binding | Human Epidermoid Carcinoma (A-431) cells | Human | Kᵢ | 2.2 ± 0.7 | |
| Functional Assay (Contraction) | Isolated Guinea Pig Ileum | Guinea Pig | IC₅₀ | 11 | [3] |
| Functional Assay (Contraction) | Isolated Rat Uterus | Rat | IC₅₀ | 4.9 | [3][5] |
| Functional Assay (Contraction) | Isolated Guinea Pig Pulmonary Artery | Guinea Pig | IC₅₀ | 5.4 | [3][5] |
| Functional Assay (EDRF Release) | Cultured Bovine Endothelial Cells | Bovine | IC₅₀ | 10 | [5] |
| Functional Assay (Ca²⁺ Increase) | Cultured Bovine Endothelial Cells | Bovine | IC₅₀ | 1 | [5] |
Preclinical In Vivo Models and Efficacy Data
This compound has demonstrated significant efficacy in a range of preclinical animal models that simulate bradykinin-mediated pathologies.
Bradykinin-Induced Hypotension in Rats
This model assesses the ability of Icatibant to counteract the hypotensive effects of exogenous bradykinin.
| Animal Model | Administration Route | Icatibant Dose | Effect | Reference |
| Normotensive Rats | Subcutaneous (s.c.) | 20 nmol/kg | 60% inhibition of BK-induced hypotension 4 hours post-administration. | [8] |
Carrageenan-Induced Paw Edema in Rats
This model evaluates the anti-inflammatory properties of Icatibant in an acute inflammatory setting where bradykinin is a key mediator.
| Animal Model | Administration Route | Icatibant Dose | Effect | Reference |
| Wistar Rats | Intravenous (i.v.) | 0.1 - 1 mg/kg | Considerable inhibition of paw edema. | [8] |
Bradykinin-Induced Bronchoconstriction in Guinea Pigs
This model investigates the protective effect of Icatibant on airway constriction induced by bradykinin.
| Animal Model | Administration Route | Icatibant Dose | Effect | Reference |
| Anesthetized Guinea Pigs | Intravenous (i.v.) | 100 nmol/kg | Almost complete inhibition of BK-induced bronchoconstriction and microvascular leakage. | [9] |
| Anesthetized Guinea Pigs | Intravenous (i.v.) | ID₅₀ = 13.4 pmol/kg | Potent inhibition of i.v. BK-induced bronchoconstriction. | [10] |
| Anesthetized Guinea Pigs | Aerosolized | ID₅₀ = 1.34 nmol/kg | Inhibition of i.v. BK-induced bronchoconstriction. | [10] |
| Anesthetized Guinea Pigs | Aerosolized | 0.1 nmol/kg | Strong inhibition of aerosolized BK-induced bronchoconstriction. | [10] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of preclinical findings. The following sections outline the protocols for key experiments cited in this guide.
In Vitro Bradykinin B2 Receptor Binding Assay
Protocol:
-
Tissue Preparation: Membranes are prepared from guinea pig ileum.
-
Incubation: The membrane preparations are incubated with a fixed concentration of radiolabeled bradykinin (e.g., [³H]-Bradykinin) and varying concentrations of this compound.
-
Separation: The bound radioligand is separated from the free radioligand by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters is measured using a liquid scintillation counter.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The inhibition constant (Kᵢ) is then calculated using the Cheng-Prusoff equation.[5][6][7]
In Vivo Carrageenan-Induced Paw Edema in Rats
Protocol:
-
Animals: Male Wistar rats are used.
-
Icatibant Administration: this compound or vehicle is administered intravenously at doses ranging from 0.1 to 1 mg/kg.[8]
-
Induction of Edema: A solution of carrageenan is injected into the subplantar region of the rat's hind paw.
-
Measurement of Edema: The volume of the paw is measured at various time points after carrageenan injection using a plethysmometer.
-
Data Analysis: The percentage inhibition of edema by this compound is calculated by comparing the paw volume in the treated group to the vehicle-treated control group.
Conclusion
The preclinical data for this compound robustly demonstrate its potent and selective antagonism of the bradykinin B2 receptor. In vitro studies have consistently shown high binding affinity and functional inhibition across various cell and tissue types. In vivo models of inflammation, hypotension, and bronchoconstriction have further validated its efficacy in counteracting bradykinin-mediated pathological responses. This comprehensive preclinical profile has provided a strong foundation for the successful clinical development and application of this compound in the treatment of hereditary angioedema and continues to support its investigation in other bradykinin-mediated disorders.
References
- 1. atsjournals.org [atsjournals.org]
- 2. Icatibant: HOE 140, JE 049, JE049 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Hoe 140 a new potent and long acting bradykinin-antagonist: in vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Hoe 140 a new potent and long acting bradykinin-antagonist: in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effect of Hoe 140, a new bradykinin receptor antagonist, on bradykinin- and platelet-activating factor-induced bronchoconstriction and airway microvascular leakage in guinea pig - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effect of Hoe 140 on bradykinin-induced bronchoconstriction in anesthetized guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
Icatibant: A Technical Guide to its Discovery, Mechanism, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Icatibant, marketed under the brand name Firazyr®, is a potent and selective antagonist of the bradykinin B2 receptor.[1][2] It is a synthetic decapeptide used for the symptomatic treatment of acute attacks of hereditary angioedema (HAE), a rare genetic disorder characterized by recurrent episodes of severe swelling.[2][3] HAE is caused by a deficiency or dysfunction of the C1-esterase-inhibitor, leading to excessive production of bradykinin, a potent vasodilator responsible for the clinical symptoms of angioedema.[1][4] Icatibant provides therapeutic benefit by directly competing with bradykinin for binding to the B2 receptor, thereby mitigating vasodilation, increased vascular permeability, and the associated swelling and pain.[1] This document provides an in-depth technical overview of the discovery, pharmacological profile, mechanism of action, and chemical synthesis of Icatibant.
Discovery and Development
The development of Icatibant (also known as HOE 140) was a significant milestone in peptide-based drug design, aimed at creating a metabolically stable and highly potent antagonist of the bradykinin B2 receptor.[4] The native ligand, bradykinin, is a nonapeptide that is rapidly degraded by proteases. The research focused on introducing non-proteinogenic amino acids to enhance resistance to enzymatic degradation while maintaining high receptor affinity.[3][4] Icatibant's structure, a decapeptide with five non-proteinogenic amino acids, emerged from these structure-activity relationship (SAR) studies.[4][5] This design confers a longer half-life and high potency, making it an effective therapeutic agent.[3][6]
Mechanism of Action
Icatibant functions as a competitive antagonist at the bradykinin B2 receptor, a G protein-coupled receptor (GPCR).[4][7] The B2 receptor is primarily coupled to Gq and Gi proteins.[7][8]
Upon activation by bradykinin, the Gq protein stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[9][10] IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[9] This cascade ultimately leads to vasodilation, increased vascular permeability, and pain—the hallmark symptoms of an HAE attack.[2][8]
Icatibant selectively binds to the B2 receptor with an affinity similar to that of bradykinin, effectively blocking the initiation of this signaling cascade.[4][11]
Pharmacological Profile
Icatibant is a highly selective antagonist for the bradykinin B2 receptor. Its binding affinity is comparable to that of bradykinin itself, while its affinity for the bradykinin B1 receptor is significantly lower.[3]
| Parameter | Value | Cell Line / System | Reference |
| Ki | 0.798 nM | Human Bradykinin B2 Receptor (CHO cells) | [12][13] |
| IC₅₀ | 1.07 nM | Human Bradykinin B2 Receptor (CHO cells) | [12][13] |
| Bioavailability (SC) | ~97% | Healthy Subjects | [4] |
| Tₘₐₓ (SC) | ~0.75 hours | Healthy Subjects | [4] |
| Elimination Half-life | 1.4 ± 0.4 hours | Healthy Subjects | [4] |
| Clearance (Plasma) | 245 ± 58 mL/min | Healthy Subjects | [4] |
Table 1: Key Pharmacological Parameters of Icatibant.
Synthesis of Icatibant
Icatibant is a decapeptide with the following sequence: H-D-Arg-Arg-Pro-Hyp-Gly-Thi-Ser-D-Tic-Oic-Arg-OH.[14] Its synthesis is typically achieved via Solid-Phase Peptide Synthesis (SPPS), a well-established method for producing peptides. The most common approach utilizes Fmoc (9-fluorenylmethyloxycarbonyl) protecting group chemistry.[15][16]
The general workflow for the SPPS of Icatibant is as follows:
-
Resin Loading: The C-terminal amino acid (Arginine, with side-chain protection) is loaded onto a solid support resin, such as 2-chlorotrityl chloride (CTC) or Wang resin.[14][15][16]
-
Deprotection: The Fmoc protecting group on the N-terminus of the resin-bound amino acid is removed, typically using a solution of piperidine in a solvent like DMF.[15]
-
Amino Acid Coupling: The next N-terminally Fmoc-protected amino acid in the sequence is activated by a coupling agent (e.g., HBTU/HOBt) and added to the resin to form a new peptide bond.[17]
-
Wash: The resin is washed to remove excess reagents and byproducts.
-
Cycle Repetition: Steps 2-4 are repeated for each subsequent amino acid in the sequence until the full decapeptide is assembled on the resin.
-
Cleavage and Deprotection: The completed peptide is cleaved from the resin, and all amino acid side-chain protecting groups are simultaneously removed using a strong acid cocktail, commonly containing trifluoroacetic acid (TFA).[17]
-
Purification: The crude peptide is purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC), to yield the final high-purity Icatibant product.[18]
Key Experimental Protocols
Radioligand Binding Assay (Competitive Inhibition)
This protocol outlines a method to determine the binding affinity (Ki) of Icatibant for the bradykinin B2 receptor.
-
Objective: To quantify the ability of Icatibant to displace a radiolabeled ligand from the human bradykinin B2 receptor.
-
Materials:
-
Cell membranes from CHO cells stably expressing the human bradykinin B2 receptor.
-
Radioligand: [³H]-Bradykinin.
-
Test Compound: Icatibant (serial dilutions).
-
Assay Buffer: (e.g., 25 mM TES, 1 mM MgCl₂, 0.2% BSA, pH 7.4).
-
96-well filter plates and vacuum manifold.
-
Scintillation counter and fluid.
-
-
Methodology:
-
Prepare serial dilutions of Icatibant in the assay buffer.
-
In a 96-well plate, add cell membranes, [³H]-Bradykinin (at a concentration near its Kd), and either buffer (for total binding), a saturating concentration of unlabeled bradykinin (for non-specific binding), or varying concentrations of Icatibant.
-
Incubate the plate (e.g., 60 minutes at room temperature) to allow binding to reach equilibrium.
-
Rapidly filter the contents of each well through the filter plate using a vacuum manifold to separate bound from free radioligand.
-
Wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Allow filters to dry, then add scintillation fluid to each well.
-
Quantify the radioactivity in each well using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding = Total binding - Non-specific binding.
-
Plot the percentage of specific binding against the logarithm of Icatibant concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of Icatibant that inhibits 50% of specific radioligand binding).[12]
-
Calculate the Ki using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
In Vitro Functional Assay (Calcium Mobilization)
This protocol measures the ability of Icatibant to antagonize bradykinin-induced intracellular calcium release.
-
Objective: To determine the functional potency of Icatibant as a B2 receptor antagonist.
-
Materials:
-
CHO cells stably expressing the human bradykinin B2 receptor.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Bradykinin (agonist).
-
Icatibant (antagonist).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Fluorescence plate reader with an injection system.
-
-
Methodology:
-
Plate the cells in a 96-well, black-walled, clear-bottom plate and grow to confluence.
-
Load the cells with the Fluo-4 AM dye according to the manufacturer's protocol. This typically involves incubation for 30-60 minutes at 37°C.
-
Wash the cells with assay buffer to remove excess dye.
-
Add varying concentrations of Icatibant to the wells and incubate for a set period (e.g., 15-30 minutes) to allow the antagonist to bind to the receptors.
-
Place the plate in the fluorescence reader.
-
Initiate fluorescence reading to establish a baseline.
-
Inject a fixed concentration of bradykinin (typically the EC₈₀) into the wells.
-
Continue to record the fluorescence intensity for 1-2 minutes to capture the peak calcium response.
-
-
Data Analysis:
-
The increase in fluorescence intensity corresponds to the increase in intracellular calcium concentration.
-
Determine the peak response for each well.
-
Plot the bradykinin-induced response as a function of Icatibant concentration.
-
Fit the data to determine the IC₅₀ of Icatibant's antagonistic effect. This data can be used to calculate the pA₂, a measure of antagonist potency.
-
Conclusion
Icatibant represents a successful application of rational drug design, transforming a transient endogenous peptide into a stable and effective therapeutic agent. Its discovery was rooted in a deep understanding of the bradykinin system and the structural modifications needed to overcome the pharmacological limitations of natural peptides. As a highly selective and potent antagonist of the bradykinin B2 receptor, Icatibant offers a targeted and effective treatment for acute attacks of hereditary angioedema. The established solid-phase synthesis methods allow for its reliable and scalable production, ensuring its availability for patients in need. This guide provides a comprehensive technical foundation for professionals engaged in peptide drug research and development.
References
- 1. Icatibant | C59H89N19O13S | CID 6918173 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Icatibant - Wikipedia [en.wikipedia.org]
- 3. An evidence-based review of the potential role of icatibant in the treatment of acute attacks in hereditary angioedema type I and II - PMC [pmc.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. selleckchem.com [selleckchem.com]
- 7. Bradykinin receptor - Wikipedia [en.wikipedia.org]
- 8. Bradykinin receptor B2 - Wikipedia [en.wikipedia.org]
- 9. A modular map of Bradykinin-mediated inflammatory signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Icatibant, a New Bradykinin-Receptor Antagonist, in Hereditary Angioedema - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. selleckchem.com [selleckchem.com]
- 14. CN102532267A - Method for preparing icatibant - Google Patents [patents.google.com]
- 15. WO2019064220A1 - Synthesis of icatibant - Google Patents [patents.google.com]
- 16. CN107417770A - A kind of preparation method of Icatibant - Google Patents [patents.google.com]
- 17. BR112020005963A2 - icatibant synthesis - Google Patents [patents.google.com]
- 18. CN110343147B - Synthetic method of icatibant - Google Patents [patents.google.com]
The Architecture of Antagonism: A Deep Dive into the Structural Activity Relationship of Icatibant Acetate
For Immediate Release
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Icatibant acetate, a potent and selective antagonist of the bradykinin B2 receptor (B2R), represents a significant therapeutic advance in the management of acute attacks of hereditary angioedema (HAE). Its efficacy is intrinsically linked to its unique chemical architecture, a synthetic decapeptide incorporating non-proteinogenic amino acids that confer both high receptor affinity and resistance to enzymatic degradation. This whitepaper provides a comprehensive analysis of the structural activity relationship (SAR) of Icatibant, detailing the molecular determinants crucial for its antagonist activity. Through a systematic review of quantitative binding and functional data, coupled with detailed experimental methodologies and visual representations of signaling pathways, this guide offers a granular understanding of how Icatibant's structure dictates its pharmacological function.
Introduction: The Role of Bradykinin and the B2 Receptor in Hereditary Angioedema
Hereditary angioedema is a rare genetic disorder characterized by recurrent and unpredictable episodes of severe swelling affecting various parts of the body.[1] These episodes are mediated by the overproduction of bradykinin, a potent vasodilator that binds to the B2 receptor on endothelial cells, leading to increased vascular permeability and subsequent angioedema.[1][2] Icatibant functions as a competitive antagonist at the B2 receptor, effectively blocking the action of excess bradykinin and mitigating the clinical manifestations of HAE.[1][3][4]
Icatibant is a synthetic decapeptide analog of bradykinin, distinguished by the inclusion of five non-proteinogenic amino acids.[4][5] This structural modification is key to its therapeutic utility, rendering it resistant to degradation by peptidases that rapidly inactivate endogenous bradykinin.[4][6][7] Understanding the precise relationship between Icatibant's structure and its ability to antagonize the B2 receptor is paramount for the development of future therapeutics with improved properties.
The Molecular Blueprint: Icatibant's Structure
The primary amino acid sequence of Icatibant is: D-Arg-Arg-Pro-Hyp-Gly-Thi-Ser-D-Tic-Oic-Arg. Compared to the endogenous ligand bradykinin (Arg-Pro-Pro-Gly-Phe-Ser-Pro-Phe-Arg), Icatibant features several key substitutions that are fundamental to its antagonist activity and metabolic stability.
Decoding the Structure-Activity Relationship
The development of potent B2 receptor antagonists has been a long-standing endeavor in medicinal chemistry. Early research identified that the substitution of the proline residue at position 7 of bradykinin with a D-aromatic amino acid, such as D-Phenylalanine (D-Phe), confers antagonist properties.[3] This foundational discovery paved the way for the development of more sophisticated antagonists like Icatibant.
The Crucial Role of Non-Proteinogenic Amino Acids
The incorporation of non-proteinogenic amino acids into the peptide backbone of Icatibant serves two primary purposes: enhancing resistance to enzymatic degradation and optimizing receptor binding affinity and antagonist potency.
-
D-Arginine at Position 1 and 10: The presence of D-Arginine at the N-terminus and an L-Arginine at the C-terminus contributes to the overall binding affinity.
-
Hydroxyproline (Hyp) at Position 4: This modification, in contrast to the Proline in bradykinin, can influence the peptide's conformation, potentially favoring a binding mode conducive to antagonism.
-
Thiophenylalanine (Thi) at Position 6: Replacing Phenylalanine with this bulky, aromatic amino acid is a critical determinant of antagonist activity.
-
D-Tetrahydroisoquinolinecarboxylic acid (D-Tic) at Position 8 and Octahydroindolecarboxylic acid (Oic) at Position 9: These constrained dipeptide mimetics are pivotal for high antagonist potency. They induce a specific turn conformation in the C-terminal part of the peptide, which is believed to be crucial for effective interaction with the B2 receptor and the prevention of receptor activation.
Quantitative Analysis of Binding Affinity and Functional Activity
The affinity of Icatibant and its analogs for the bradykinin B2 receptor is typically quantified using radioligand binding assays, which determine the inhibition constant (Ki). The functional antagonist activity is often assessed through in vitro assays that measure the inhibition of bradykinin-induced cellular responses, such as calcium mobilization, providing an IC50 or pA2 value.
| Compound | Receptor Binding Affinity (Ki, nM) | Functional Antagonist Potency (IC50, nM) | Reference |
| Icatibant (HOE 140) | 0.798 | 1.07 | [8] |
| Bradykinin | Similar to Icatibant | - | [4][5] |
| Compound | Antagonist Potency (pA2) | Tissue/Assay | Reference |
| D-Arg-[Hyp3,D-Phe7,Leu8]-bradykinin | Potent B2-receptor antagonist | Rabbit jugular vein, dog carotid and renal arteries | [3] |
| Icatibant (HOE 140) | High | Human Umbilical Vein | [9] |
Note: pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve.
The data clearly indicates that Icatibant is a highly potent antagonist of the bradykinin B2 receptor, with sub-nanomolar affinity and functional inhibitory activity. The systematic replacement of amino acids in the bradykinin sequence has led to a compound with significantly enhanced stability and potent antagonist properties.
Experimental Methodologies
A thorough understanding of the experimental protocols used to characterize Icatibant and its analogs is essential for researchers in the field.
Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of a test compound for the bradykinin B2 receptor.
General Protocol:
-
Membrane Preparation: Membranes are prepared from cells or tissues endogenously expressing or recombinantly overexpressing the bradykinin B2 receptor. This typically involves cell lysis, homogenization, and centrifugation to isolate the membrane fraction.
-
Assay Buffer: A suitable buffer is used to maintain pH and ionic strength, often containing protease inhibitors to prevent ligand degradation.
-
Radioligand: A radiolabeled B2 receptor agonist or antagonist (e.g., [3H]-bradykinin) is used at a concentration near its dissociation constant (Kd).
-
Competition Binding: A fixed concentration of the radioligand is incubated with the receptor preparation in the presence of increasing concentrations of the unlabeled test compound (e.g., Icatibant).
-
Incubation: The mixture is incubated at a specific temperature for a defined period to allow binding to reach equilibrium.
-
Separation of Bound and Free Ligand: The bound radioligand is separated from the free radioligand, typically by rapid filtration through a glass fiber filter.
-
Quantification: The amount of radioactivity trapped on the filter, representing the bound radioligand, is quantified using a scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value of the test compound, which is the concentration that inhibits 50% of the specific binding of the radioligand. The Ki is then calculated from the IC50 using the Cheng-Prusoff equation.
Calcium Mobilization Assay
Objective: To determine the functional antagonist activity (IC50) of a test compound by measuring its ability to inhibit bradykinin-induced intracellular calcium release.
General Protocol:
-
Cell Culture: Cells expressing the bradykinin B2 receptor are cultured in appropriate media.
-
Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM). This dye exhibits a significant increase in fluorescence intensity upon binding to free intracellular calcium.
-
Compound Incubation: The cells are pre-incubated with varying concentrations of the antagonist (e.g., Icatibant) for a specific period.
-
Agonist Stimulation: The cells are then stimulated with a fixed concentration of bradykinin (typically the EC80, the concentration that elicits 80% of the maximal response).
-
Fluorescence Measurement: The change in fluorescence intensity is measured in real-time using a fluorescence plate reader.
-
Data Analysis: The antagonist's ability to inhibit the bradykinin-induced calcium signal is quantified, and the IC50 value is determined by plotting the inhibition of the response against the antagonist concentration.
Visualizing the Molecular Interactions and Processes
To further elucidate the context of Icatibant's action, the following diagrams illustrate the key signaling pathway and a typical experimental workflow.
Caption: Bradykinin B2 Receptor Signaling Pathway and Icatibant's Mechanism of Action.
Caption: Experimental Workflow for a Radioligand Binding Assay.
Conclusion and Future Directions
The structural activity relationship of this compound is a testament to the power of rational peptide drug design. The strategic incorporation of non-proteinogenic amino acids has yielded a potent, selective, and metabolically stable antagonist of the bradykinin B2 receptor. The detailed analysis of its structure reveals that specific modifications at key positions are critical for conferring the desired pharmacological profile.
Future research in this area could focus on the development of non-peptide, small molecule B2 receptor antagonists with improved oral bioavailability, potentially offering more convenient administration routes for patients. Furthermore, a deeper understanding of the conformational changes in the B2 receptor upon antagonist binding, aided by advanced structural biology techniques, could guide the design of next-generation therapeutics with even greater potency and selectivity. The principles gleaned from the SAR of Icatibant will undoubtedly continue to inform and inspire the development of novel treatments for HAE and other bradykinin-mediated diseases.
References
- 1. Bradykinin B2 Receptor Contributes to Inflammatory Responses in Human Endothelial Cells by the Transactivation of the Fibroblast Growth Factor Receptor FGFR-1 [mdpi.com]
- 2. Bradykinin receptor - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. A modular map of Bradykinin-mediated inflammatory signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 5. resources.revvity.com [resources.revvity.com]
- 6. Bradykinin receptor B2 - Wikipedia [en.wikipedia.org]
- 7. Pharmacological Characterization of GPCR Agonists, Antagonists, Allosteric Modulators and Biased Ligands from HTS Hits to Lead Optimization - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. researchgate.net [researchgate.net]
Icatibant Acetate: A Technical Guide to Investigating Bradykinin-Mediated Inflammation
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of icatibant acetate as a tool for investigating bradykinin-mediated inflammation. Icatibant is a synthetic decapeptide that acts as a potent and selective competitive antagonist of the bradykinin B2 receptor.[1][2][3] This document details its mechanism of action, summarizes key quantitative data, provides detailed experimental protocols, and visualizes the underlying biological pathways and experimental workflows.
Introduction to Bradykinin-Mediated Inflammation and this compound
Bradykinin is a vasoactive peptide that plays a pivotal role in inflammatory processes.[4] It is generated in the kallikrein-kinin system and exerts its effects primarily through the G protein-coupled bradykinin B2 receptor.[4][5] Activation of the B2 receptor by bradykinin leads to a signaling cascade that results in vasodilation, increased vascular permeability, and the sensation of pain, which are the classic hallmarks of inflammation.[1][3]
This compound is a valuable tool for dissecting the roles of the bradykinin system in various pathological conditions. By selectively blocking the B2 receptor, icatibant allows researchers to probe the specific contributions of this pathway to inflammatory responses.[1][6] Its primary clinical application is in the treatment of acute attacks of hereditary angioedema (HAE), a condition characterized by excessive bradykinin production.[1][2]
Quantitative Data for this compound
The following tables summarize the key quantitative parameters of this compound, providing a basis for experimental design and data interpretation.
Table 1: In Vitro Receptor Binding and Functional Antagonism of Icatibant at the Human Bradykinin B2 Receptor
| Assay Type | Parameter | Value (nM) | Cell Line/System | Reference |
| Radioligand Binding Assay | IC50 | 1.07 | Guinea pig ileal cell membranes | [7] |
| Radioligand Binding Assay | Ki | 0.798 | Guinea pig ileal cell membranes | [7] |
| Radioligand Binding Assay | Ki | 0.60 | Recombinant human B2 receptors in CHO cells | [8] |
| Calcium Mobilization Assay | Kb | 2.81 | Recombinant human B2 receptors in CHO cells | [8] |
IC50: Half maximal inhibitory concentration; Ki: Inhibitory constant; Kb: Equilibrium dissociation constant for an antagonist.
Table 2: Pharmacokinetic Properties of Icatibant
| Parameter | Value | Route of Administration | Species | Reference |
| Absolute Bioavailability | ~97% | Subcutaneous | Human | [9] |
| Maximum Plasma Concentration (Cmax) | 974 ± 280 ng/mL | 30 mg Subcutaneous | Human | [9] |
| Area Under the Curve (AUC) | 2165 ± 568 ng∙hr/mL | 30 mg Subcutaneous | Human | [9] |
Signaling Pathways
Bradykinin B2 Receptor Signaling Pathway
Bradykinin binding to its B2 receptor initiates a cascade of intracellular events. The receptor is coupled to G proteins of the Gq/11 family, which in turn activate phospholipase C (PLC).[10] PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores, while DAG activates protein kinase C (PKC).[10] This signaling cascade can lead to various cellular responses, including the activation of the MAPK/ERK pathway and modulation of ion channels like the Na+/H+ exchanger (NHE).[4][10]
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the effects of icatibant on bradykinin-mediated inflammation.
In Vitro: Radioligand Binding Assay
This protocol determines the binding affinity of icatibant for the bradykinin B2 receptor.
Materials:
-
Membrane preparations from cells expressing the human bradykinin B2 receptor (e.g., CHO cells).
-
[3H]-Bradykinin (radioligand).
-
This compound.
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).
-
Non-specific binding control (e.g., high concentration of unlabeled bradykinin).
-
Scintillation fluid and counter.
Procedure:
-
Prepare serial dilutions of icatibant.
-
In a 96-well plate, add assay buffer, [3H]-Bradykinin (at a concentration near its Kd, e.g., 0.3 nM), and either icatibant, buffer (for total binding), or non-specific binding control.
-
Add the membrane preparation to initiate the binding reaction.
-
Incubate at room temperature for a defined period (e.g., 60 minutes) to reach equilibrium.
-
Terminate the reaction by rapid filtration through a glass fiber filter mat, followed by washing with ice-cold assay buffer to remove unbound radioligand.
-
Dry the filters, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the icatibant concentration and fit the data to a one-site competition model to determine the IC50.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
In Vitro: Calcium Mobilization Assay
This functional assay measures the ability of icatibant to inhibit bradykinin-induced intracellular calcium release.
Materials:
-
Cells expressing the human bradykinin B2 receptor (e.g., CHO or HEK293 cells).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Bradykinin.
-
This compound.
-
Assay buffer (e.g., Hank's Balanced Salt Solution with 20 mM HEPES).
-
Fluorescence plate reader with an injection system.
Procedure:
-
Plate the cells in a 96-well black-walled, clear-bottom plate and culture overnight.
-
Load the cells with the calcium-sensitive dye by incubating with a solution of Fluo-4 AM for 60 minutes at 37°C.
-
Wash the cells with assay buffer to remove excess dye.
-
Add serial dilutions of icatibant to the wells and incubate for a short period (e.g., 5-10 minutes).
-
Place the plate in the fluorescence reader and measure the baseline fluorescence.
-
Inject a solution of bradykinin (at a concentration that elicits a submaximal response, e.g., EC80) into the wells.
-
Immediately measure the change in fluorescence intensity over time, which corresponds to the increase in intracellular calcium.
-
Determine the peak fluorescence response for each well.
-
Plot the percentage of inhibition of the bradykinin response against the logarithm of the icatibant concentration and fit the data to a dose-response curve to determine the IC50.
In Vivo: Carrageenan-Induced Paw Edema in Rats
This is a classic model of acute inflammation to assess the anti-inflammatory effects of icatibant.
Materials:
-
Male Wistar or Sprague-Dawley rats (180-220 g).
-
Carrageenan solution (1% w/v in sterile saline).
-
This compound.
-
Vehicle control (e.g., sterile saline).
-
Pletysmometer or calipers for measuring paw volume/thickness.
Procedure:
-
Acclimatize the animals to the experimental conditions.
-
Administer icatibant or vehicle control via a relevant route (e.g., subcutaneous or intraperitoneal injection) at a predetermined time before the carrageenan challenge.
-
Measure the initial volume of the right hind paw of each rat using a plethysmometer.
-
Inject 0.1 mL of 1% carrageenan solution into the sub-plantar surface of the right hind paw.
-
Measure the paw volume at various time points after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).[11][12]
-
Calculate the paw edema (increase in paw volume) for each animal at each time point by subtracting the initial paw volume from the post-carrageenan paw volume.
-
Calculate the percentage of inhibition of edema for the icatibant-treated groups compared to the vehicle-treated group using the formula: % Inhibition = [1 - (Edema_treated / Edema_control)] x 100.
Experimental and Logical Workflows
The following diagrams illustrate the logical flow of investigating bradykinin-mediated inflammation using icatibant.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. Icatibant , the bradykinin B2 receptor antagonist with target to the interconnected kinin systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. spaic.pt [spaic.pt]
- 4. A modular map of Bradykinin-mediated inflammatory signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Icatibant, a New Bradykinin-Receptor Antagonist, in Hereditary Angioedema - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. In Vitro Pharmacological Profile of a New Small Molecule Bradykinin B2 Receptor Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 9. go.drugbank.com [go.drugbank.com]
- 10. researchgate.net [researchgate.net]
- 11. Rat paw oedema modeling and NSAIDs: Timing of effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. In Vivo Evaluation of the Anti-Inflammatory Effect of Pistacia lentiscus Fruit Oil and Its Effects on Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
Icatibant Beyond Hereditary Angioedema: An Exploratory Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Icatibant, a selective bradykinin B2 receptor antagonist, is well-established for the treatment of acute attacks of hereditary angioedema (HAE). However, the central role of the bradykinin B2 receptor in various inflammatory pathways has prompted exploratory studies into its efficacy in a broader range of non-HAE inflammatory conditions. This technical guide provides an in-depth overview of the preclinical and clinical research in this area, focusing on quantitative data, experimental methodologies, and the underlying signaling pathways.
Mechanism of Action: Targeting the Bradykinin B2 Receptor
Bradykinin is a potent inflammatory mediator that exerts its effects primarily through the bradykinin B2 receptor (B2R), a G protein-coupled receptor (GPCR).[1] Activation of B2R triggers a cascade of intracellular signaling events, leading to vasodilation, increased vascular permeability, smooth muscle contraction, and pain—the cardinal signs of inflammation.[1] Icatibant functions as a competitive antagonist at the B2R, preventing bradykinin from binding and initiating these downstream inflammatory responses.[2]
Signaling Pathway of Bradykinin B2 Receptor Activation
The following diagram illustrates the key signaling pathways activated upon bradykinin binding to the B2 receptor, leading to downstream inflammatory effects.
Exploratory Studies in Non-HAE Inflammatory Conditions
ACE Inhibitor-Induced Angioedema
Angiotensin-converting enzyme (ACE) inhibitors can lead to the accumulation of bradykinin, causing angioedema that is often unresponsive to standard therapies like antihistamines and corticosteroids.[3] Given its mechanism of action, Icatibant has been investigated as a targeted therapy.
| Study/Trial | Number of Patients | Icatibant Dose | Comparator | Key Efficacy Endpoint | Results | Safety/Adverse Events |
| Bas et al. (Phase 2)[4] | 27 | 30 mg SC | Prednisolone (500 mg IV) + Clemastine (2 mg IV) | Median time to complete resolution of edema | Icatibant: 8.0 hours; Standard Therapy: 27.1 hours (P=0.002) | Injection site reactions were common with Icatibant. |
| Sinert et al. (CAMEO)[5] | 121 (61 Icatibant, 60 Placebo) | 30 mg SC | Placebo | Median time to meeting discharge criteria | Icatibant: 4.0 hours; Placebo: 4.0 hours (P=0.63) | No new safety signals were detected.[5] |
| Meta-analysis[4] | 179 (from 3 RCTs) | 30 mg SC | Placebo or conventional treatments | Time to complete resolution of symptoms | Non-significant reduction with Icatibant (MD: -7.77 hours) | No significant difference in adverse effects other than injection site reactions. |
This protocol is a generalized representation based on published trial designs.[4]
-
Patient Selection:
-
Inclusion criteria: Adults (>18 years) currently on an ACE inhibitor presenting with acute, moderate-to-severe angioedema of the upper aerodigestive tract.
-
Exclusion criteria: Need for immediate intubation, history of HAE, or angioedema from other causes.
-
-
Study Design:
-
A multicenter, randomized, double-blind, double-dummy, parallel-group study.
-
Patients are randomized in a 1:1 ratio to receive either Icatibant or the standard of care (e.g., intravenous glucocorticoids and antihistamines).
-
-
Treatment Administration:
-
Icatibant Group: A single 30 mg subcutaneous injection of Icatibant in the abdominal region. Patients also receive an intravenous placebo infusion.
-
Standard Therapy Group: Intravenous administration of prednisolone (e.g., 500 mg) and clemastine (e.g., 2 mg). Patients also receive a subcutaneous placebo injection.
-
-
Efficacy Assessment:
-
The primary endpoint is the time to complete resolution of edema, assessed by a blinded investigator at regular intervals.
-
Secondary endpoints may include time to onset of symptom relief, need for rescue medication, and patient-reported outcomes.
-
-
Safety Monitoring:
-
Adverse events are recorded throughout the study.
-
Vital signs and injection/infusion site reactions are monitored.
-
Inflammatory Bowel Disease (Ulcerative Colitis)
Preclinical studies have explored the role of bradykinin in the pathogenesis of ulcerative colitis, suggesting that B2R antagonism could be a therapeutic strategy.
| Animal Model | Icatibant Dose | Key Findings |
| Dextran Sulfate Sodium (DSS)-induced colitis in mice | 0.3 or 1.5 mg/kg SC | Significantly suppressed shortening of the large intestine and worsening of general health. |
| Dextran Sulfate Sodium (DSS)-induced colitis in mice | 50 mg/kg oral | Significantly suppressed shortening of the large intestine, onset of diarrhea, and worsening of general health. Also inhibited the development of colitis observed histopathologically. |
This protocol is based on methodologies described in preclinical studies.[6][7][8][9][10]
-
Animal Model:
-
Male BALB/c mice, 6-8 weeks old.
-
-
Induction of Colitis:
-
Administer 3-5% (w/v) DSS in the drinking water ad libitum for 7-10 days to induce acute colitis. For chronic models, cycles of DSS administration followed by regular water are used.
-
-
Treatment Groups:
-
Control Group: Receive DSS water and subcutaneous injections of saline.
-
Icatibant Groups: Receive DSS water and subcutaneous injections of Icatibant at varying doses (e.g., 0.3 mg/kg and 1.5 mg/kg) twice daily.
-
-
Assessment of Colitis Severity:
-
Disease Activity Index (DAI): Monitor daily for weight loss, stool consistency, and rectal bleeding.
-
Colon Length: Measure the length of the colon from the cecum to the anus at the end of the experiment.
-
Histological Analysis: Collect colon tissue for hematoxylin and eosin (H&E) staining to assess inflammation, ulceration, and crypt damage.
-
-
Statistical Analysis:
-
Compare the DAI scores, colon length, and histological scores between the control and Icatibant-treated groups using appropriate statistical tests (e.g., ANOVA).
-
Thermal Injury
The inflammatory response following a burn injury involves the release of numerous mediators, including bradykinin, which contributes to edema formation and pain.
| Animal Model | Icatibant Dose | Key Findings |
| Sheep with 40% TBSA third-degree burn | 4 µg/kg/h and 20 µg/kg/h IV | Both doses significantly reduced microvascular fluid flux and total prefemoral protein leak.[11] |
This protocol is a summary of the methodology used in a preclinical study.[11]
-
Animal Model:
-
Female sheep surgically prepared for chronic study.
-
-
Induction of Thermal Injury:
-
A 40% total body surface area (TBSA), third-degree burn is created under anesthesia.
-
-
Treatment Groups:
-
Sham: No injury, no treatment.
-
Control: Burn injury, no treatment.
-
Icatibant Low Dose: Burn injury, treated with 4 µg/kg/h Icatibant intravenously.
-
Icatibant High Dose: Burn injury, treated with 20 µg/kg/h Icatibant intravenously.
-
-
Efficacy Assessment:
-
Microvascular Fluid Flux: Measure prefemoral lymph flow at baseline and at regular intervals post-injury.
-
Protein Leak: Analyze the protein concentration in the lymph.
-
Hemodynamic Monitoring: Continuously monitor cardiovascular parameters.
-
-
Statistical Analysis:
-
Compare the changes in lymph flow, protein leak, and hemodynamic variables between the different treatment groups.
-
Dermatological Inflammatory Conditions
Icatibant's role in cutaneous inflammation is also under investigation, particularly in conditions where vasodilation and increased permeability are key features.
| Study Design | Number of Patients | Icatibant Dose | Comparator | Key Efficacy Endpoint | Results |
| Single-blind, randomized, crossover | 4 (3 completed) | 30 mg SC | Placebo (saline) | Change in Visual Analog Scale (VAS) for pain | Inconsistent results: 1 patient showed a greater decrease in pain with Icatibant, while 2 showed a greater decrease with saline.[12] |
This protocol is based on in vitro studies investigating the effect of Icatibant on mast cells.[3]
-
Cell Culture:
-
Isolate human cutaneous mast cells from skin samples.
-
-
Treatment:
-
Incubate the mast cells with varying concentrations of Icatibant (e.g., 1 x 10⁻⁴ M and 1 x 10⁻⁵ M).
-
-
Histamine Measurement:
-
After incubation, centrifuge the cell suspension to pellet the cells.
-
Collect the supernatant and measure the histamine concentration using an appropriate method (e.g., ELISA).
-
-
Data Analysis:
-
Calculate the percentage of histamine release compared to a positive control (e.g., a known mast cell degranulating agent) and a negative control (buffer alone).
-
Determine if there is a statistically significant increase in histamine release in the presence of Icatibant.
-
Experimental Workflows
Generalized Workflow for a Preclinical Animal Study
The following diagram outlines a typical workflow for a preclinical study investigating the efficacy of Icatibant in an animal model of inflammation.
References
- 1. A modular map of Bradykinin-mediated inflammatory signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 2. glpbio.com [glpbio.com]
- 3. Inflammatory skin responses induced by icatibant injection are mast cell mediated and attenuated by H(1)-antihistamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A randomized trial of icatibant in ACE-inhibitor-induced angioedema - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Randomized Trial of Icatibant for Angiotensin-Converting Enzyme Inhibitor-Induced Upper Airway Angioedema - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Establishment and Evaluation of a Mouse Model of Experimental Ulcerative Colitis Induced by the Gavage Administration of Dextran Sulfate Sodium [mdpi.com]
- 7. Dextran Sulfate Sodium (DSS)-Induced Colitis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mpbio.com [mpbio.com]
- 9. yeasenbio.com [yeasenbio.com]
- 10. Dextran sodium sulfate colitis murine model: An indispensable tool for advancing our understanding of inflammatory bowel diseases pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effects of the bradykinin B2 receptor antagonist icatibant on microvascular permeability after thermal injury in sheep - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effects of the bradykinin antagonist, icatibant (Hoe 140), on pancreas and liver functions during and after caerulein-induced pancreatitis in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Icatibant Acetate's Impact on Cellular Signaling Pathways Downstream of the Bradykinin B2 Receptor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Icatibant acetate is a synthetic peptidomimetic that acts as a selective and competitive antagonist of the bradykinin B2 receptor (B2R).[1][2][3][4] By preventing the binding of endogenous bradykinin to the B2R, icatibant effectively abrogates the downstream signaling cascades responsible for vasodilation, increased vascular permeability, and pain associated with conditions like hereditary angioedema (HAE).[1][4] This technical guide provides an in-depth exploration of the cellular signaling pathways modulated by icatibant, presenting key quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular interactions.
Introduction to Bradykinin B2 Receptor Signaling
The bradykinin B2 receptor is a G-protein coupled receptor (GPCR) that is constitutively expressed in a variety of tissues.[5] Its primary ligand, bradykinin, is a potent inflammatory mediator.[5] The binding of bradykinin to the B2R initiates a conformational change in the receptor, leading to the activation of heterotrimeric G-proteins, primarily of the Gq/11 and Gi families.
The activation of Gq/11 is the principal signaling pathway downstream of B2R. This triggers the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to its receptor on the endoplasmic reticulum, causing the release of stored calcium ions (Ca2+) into the cytosol. The elevated intracellular calcium, along with DAG, activates protein kinase C (PKC).
The increase in intracellular calcium and activation of PKC subsequently trigger a cascade of downstream signaling events, including the activation of the mitogen-activated protein kinase (MAPK) pathway, specifically the extracellular signal-regulated kinase (ERK). This signaling cascade ultimately leads to the physiological responses of vasodilation, increased vascular permeability, and the sensation of pain.
Mechanism of Action of this compound
This compound functions as a competitive antagonist at the B2R.[1][2] It mimics the structure of bradykinin, allowing it to bind to the receptor with high affinity but without activating it.[1] By occupying the bradykinin binding site, icatibant effectively prevents the endogenous ligand from initiating the downstream signaling cascade. This blockade of B2R signaling is the basis for its therapeutic effect in mitigating the symptoms of acute HAE attacks.[1][4]
Quantitative Data on this compound's Potency
The potency of this compound is demonstrated by its high binding affinity for the bradykinin B2 receptor and its efficacy in inhibiting bradykinin-induced physiological responses.
| Parameter | Value | Cell Line/System | Reference |
| IC50 | 1.07 nM | A-431 (human epidermoid carcinoma) cells expressing B2R | [6][7] |
| Ki | 0.798 nM | A-431 (human epidermoid carcinoma) cells expressing B2R | [6][7] |
Table 1: In Vitro Binding Affinity of Icatibant for the Bradykinin B2 Receptor.
| Dose of Icatibant | Inhibition of Bradykinin-Induced Increase in Forearm Blood Flow | Experimental System | Reference |
| 20 µg/kg | 53% | Healthy human volunteers | [8] |
| 50 µg/kg | 70% | Healthy human volunteers | [8] |
| 100 µg/kg | 80% | Healthy human volunteers | [8] |
Table 2: In Vivo Efficacy of Icatibant in Inhibiting Bradykinin-Induced Vasodilation.
While icatibant's blockade of the B2R is expected to inhibit the production of downstream second messengers and the activation of signaling proteins, specific IC50 values for the inhibition of intracellular events such as IP3 production and ERK phosphorylation are not widely reported in publicly available literature. The binding affinity data, therefore, serves as the primary quantitative indicator of icatibant's high potency.
Visualization of Signaling Pathways and Experimental Workflows
To elucidate the complex interactions involved, the following diagrams, generated using the DOT language, visualize the key signaling pathways and a typical experimental workflow.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Icatibant , the bradykinin B2 receptor antagonist with target to the interconnected kinin systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. portal.research.lu.se [portal.research.lu.se]
- 4. Icatibant, a New Bradykinin-Receptor Antagonist, in Hereditary Angioedema - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Icatibant - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Inhibition of bradykinin-induced vasodilation in human forearm vasculature by icatibant, a potent B2-receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Icatibant Acetate Subcutaneous Injection in Research Animals
For Researchers, Scientists, and Drug Development Professionals
Introduction
Icatibant acetate is a synthetic decapeptide that acts as a selective and competitive antagonist of the bradykinin B2 receptor.[1] Bradykinin is a potent vasodilator that plays a crucial role in inflammatory processes and pain.[1] By blocking the bradykinin B2 receptor, icatibant effectively counteracts the effects of excess bradykinin, which is implicated in various inflammatory conditions.[2][3][4] In clinical settings, icatibant is approved for the treatment of acute attacks of hereditary angioedema (HAE) in adults.[4] In preclinical research, icatibant is a valuable tool for investigating the role of the kallikrein-kinin system in a variety of disease models.
These application notes provide detailed protocols for the subcutaneous administration of this compound to various research animals, along with pharmacokinetic data and examples of its application in relevant disease models.
Mechanism of Action: The Kallikrein-Kinin System and Bradykinin B2 Receptor Antagonism
Hereditary angioedema is characterized by excessive production of bradykinin, leading to increased vascular permeability and swelling.[2] Icatibant competitively binds to bradykinin B2 receptors on endothelial cells, preventing bradykinin from exerting its vasodilatory effects.[2][3] This targeted mechanism makes icatibant a potent inhibitor of bradykinin-mediated inflammation and edema.
Figure 1: Icatibant's mechanism of action in blocking the bradykinin B2 receptor.
Data Presentation
Pharmacokinetic Parameters of this compound in Various Species
The following table summarizes the key pharmacokinetic parameters of this compound following subcutaneous administration in different species.
| Species | Dose (mg/kg) | Cmax (ng/mL) | Tmax (hours) | AUC (ng·hr/mL) | Half-life (hours) |
| Human | 30 mg (total dose) | 974 ± 280 | ~0.75 | 2165 ± 568 | 1.4 ± 0.4 |
| Rat | 10 (daily) | Not Reported | Not Reported | Not Reported | Not Reported |
| Dog | Not Specified | Not Reported | Not Reported | Not Reported | Not Reported |
| Cynomolgus Monkey | 0.2 | Not Reported | Not Reported | Not Reported | Not Reported |
Note: Pharmacokinetic data for research animals is limited in the public domain. The provided human data is for a 30 mg subcutaneous dose.[3][4]
Recommended Subcutaneous Dosages in Animal Models
| Animal Model | Species | Dose Range (mg/kg) | Dosing Regimen | Reference |
| Dextran Sulfate Sodium-Induced Colitis | Mouse | 0.3 - 1.5 | Daily | |
| General Toxicology | Rat | Up to 10 | Daily | [3] |
| General Toxicology | Dog | Not Specified | Not Specified | [3] |
| Bradykinin Challenge | Cynomolgus Monkey | 0.6 | Single dose |
Experimental Protocols
Preparation of this compound for Subcutaneous Injection
For research purposes, this compound can be prepared in a sterile, isotonic solution.
Materials:
-
This compound powder
-
Sterile saline (0.9% sodium chloride) or Phosphate Buffered Saline (PBS)
-
Sterile vials
-
Sterile filters (0.22 µm)
-
Vortex mixer
Procedure:
-
Calculate the required amount of this compound powder based on the desired concentration and final volume.
-
Aseptically add the calculated amount of this compound powder to a sterile vial.
-
Add the desired volume of sterile saline or PBS to the vial.
-
Gently vortex the vial until the this compound is completely dissolved.
-
Sterile-filter the solution using a 0.22 µm filter into a final sterile vial.
-
Store the prepared solution at 2-8°C and protect from light. It is recommended to use the solution shortly after preparation.
General Subcutaneous Injection Protocol
The following is a general guideline for subcutaneous injection in common research animals. Always adhere to institution-specific animal care and use guidelines.
Materials:
-
Prepared this compound solution
-
Appropriate size sterile syringes and needles (see table below)
-
70% ethanol or other appropriate skin disinfectant
-
Animal restrainer (if necessary)
| Species | Needle Gauge | Max Injection Volume per Site |
| Mouse | 25-30G | 0.1 mL |
| Rat | 23-27G | 0.5 mL |
| Dog | 22-25G | 1-2 mL |
| Monkey | 22-25G | 1-2 mL |
Procedure:
-
Gently restrain the animal.
-
Locate the desired injection site (typically the loose skin over the back or flank).
-
Swab the injection site with 70% ethanol and allow it to dry.
-
Gently lift a fold of skin.
-
Insert the needle, bevel up, into the subcutaneous space at the base of the skin fold.
-
Aspirate briefly to ensure the needle is not in a blood vessel.
-
Inject the icatibant solution at a steady rate.
-
Withdraw the needle and apply gentle pressure to the injection site for a few seconds.
-
Monitor the animal for any adverse reactions.
Experimental Workflow: Carrageenan-Induced Paw Edema in Rats
This model is commonly used to assess the anti-inflammatory effects of compounds.
References
Dosing Considerations for Icatibant Acetate in In Vivo Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Icatibant acetate is a synthetic decapeptide that acts as a selective and potent competitive antagonist of the bradykinin B2 receptor.[1][2][3] Bradykinin, a key mediator in various physiological and pathological processes, is implicated in inflammation, pain, vasodilation, and increased vascular permeability.[2][4] By blocking the bradykinin B2 receptor, this compound offers a valuable tool for investigating the role of the bradykinin system in a wide range of in vivo research models, including inflammatory diseases, pain, and hereditary angioedema (HAE).[1][5]
These application notes provide comprehensive guidance on dosing considerations for this compound in preclinical in vivo studies. The information presented herein is intended to assist researchers in designing and executing robust experiments to evaluate the efficacy and mechanism of action of this compound in various animal models.
Data Presentation: Quantitative Dosing and Pharmacokinetic Parameters
The following tables summarize key quantitative data for this compound from various in vivo and in vitro studies. This information can serve as a starting point for dose selection in novel experimental models.
Table 1: In Vivo Dosing of this compound in Animal Models
| Animal Model | Species | Route of Administration | Dose Range | Observed Effect | Reference(s) |
| Hereditary Angioedema | Mouse | Intravenous (i.v.) | 30 µg | Reduced vascular permeability in the footpad and intestine. | [1] |
| Ulcerative Colitis | Mouse | Subcutaneous (s.c.) | 0.3 or 1.5 mg/kg | Significantly suppressed shortening of the large intestine and worsening of general health. | |
| Oral | 50 mg/kg | Significantly suppressed shortening of the large intestine, diarrhea, and worsening of general health. | |||
| Bradykinin-Induced Bronchoconstriction | Guinea Pig | Intravenous (i.v.) | ID50: 13.4 and 31.8 pmol/kg | Inhibited bronchoconstriction induced by bradykinin. | [1] |
| Fertility and Reproductive Performance | Mouse | Intravenous (i.v.) | Up to 81 mg/kg | No effects on fertility or reproductive performance. | [6] |
| Rat | Subcutaneous (s.c.) | Up to 10 mg/kg | No effects on fertility or reproductive performance. | [6] | |
| Carcinogenicity | Mouse | Subcutaneous (s.c.) | Up to 15 mg/kg/day (twice per week) | No evidence of tumorigenicity. | [7] |
| Rat | Subcutaneous (s.c.) | Up to 6 mg/kg/day (daily) | No evidence of tumorigenicity. | [7] | |
| General Toxicity | Rat and Dog | Daily subcutaneous (s.c.) | ≥ 3 mg/kg | Caused ovarian, uterine, and testicular atrophy/degeneration. | [5][8] |
Table 2: Pharmacokinetic Parameters of this compound in Humans (for reference)
| Parameter | Value | Route of Administration | Population | Reference(s) |
| Absolute Bioavailability | ~97% | Subcutaneous (s.c.) | Healthy subjects and HAE patients | [7][9] |
| Time to Maximum Concentration (Tmax) | ~0.75 hours | 30 mg s.c. | Healthy subjects | [9] |
| Maximum Plasma Concentration (Cmax) | 974 ± 280 ng/mL | 30 mg s.c. | Healthy subjects | [9] |
| Elimination Half-life (t1/2) | 1.48 ± 0.35 hours | 30 mg s.c. | Healthy volunteers | [10] |
| 2.00 ± 0.57 hours | 90 mg s.c. | Healthy volunteers | [10] | |
| Volume of Distribution (Vss) | ~30 L | Subcutaneous (s.c.) | [11] | |
| Protein Binding | ~44% | [11] |
Table 3: In Vitro Potency of this compound
| Assay | Species/Tissue | IC50/Ki | Reference(s) |
| Bradykinin B2 Receptor Binding | Guinea pig ileal cell membranes | IC50: 1.07 nM, Ki: 0.798 nM | [1] |
| Bradykinin-induced contractions | Isolated guinea pig ileum | IC50: 11 nM | [1] |
| Isolated guinea pig pulmonary arteries | IC50: 5.4 nM | [1] | |
| Isolated rat uterus | IC50: 4.9 nM | [1] |
Signaling Pathways
This compound exerts its effects by blocking the bradykinin B2 receptor, a G-protein coupled receptor (GPCR). Upon activation by bradykinin, the B2 receptor initiates a cascade of intracellular signaling events that contribute to inflammation, pain, and vasodilation. The following diagram illustrates the key signaling pathways modulated by this compound.
Caption: Bradykinin B2 Receptor Signaling Pathway.
Experimental Protocols
This section provides a detailed methodology for the preparation and administration of this compound for in vivo studies, with a focus on subcutaneous injection in mice.
Materials
-
This compound powder
-
Vehicle for dissolution (e.g., sterile saline, DMSO, PEG300, Tween 80, CMC-Na)[12]
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sterile syringes (0.5-1 mL)[13]
-
70% ethanol or other suitable disinfectant
-
Animal scale
-
Appropriate personal protective equipment (PPE)
Experimental Workflow
The following diagram outlines the general workflow for an in vivo study using this compound.
Caption: General Experimental Workflow.
Preparation of this compound Solution
Note: The solubility of this compound may vary depending on the vehicle. It is recommended to perform small-scale solubility tests before preparing a large batch. The following are example formulations.
1. Aqueous Solution (for immediate use):
-
This compound is soluble in water.[12]
-
For a 1 mg/mL solution, dissolve 1 mg of this compound in 1 mL of sterile saline.
-
Vortex until fully dissolved.
-
Filter sterilize the solution using a 0.22 µm syringe filter if not prepared under aseptic conditions.
2. Formulation for Enhanced Solubility and Stability (based on commercial supplier information): [12]
-
For a 5 mg/mL injectable solution:
-
Prepare a 100 mg/mL stock solution of this compound in DMSO.
-
In a sterile tube, add 50 µL of the 100 mg/mL DMSO stock solution to 400 µL of PEG300. Mix until clear.
-
Add 50 µL of Tween 80 to the mixture and mix until clear.
-
Add 500 µL of sterile water (ddH2O) to bring the final volume to 1 mL.
-
This formulation should be used immediately.
-
3. Oral Administration Formulation: [12]
-
For a 5 mg/mL suspension, add 5 mg of this compound to 1 mL of a carrier solution (e.g., 0.5% CMC-Na).
-
Mix thoroughly to obtain a homogenous suspension.
Protocol for Subcutaneous Injection in Mice
This protocol is a synthesis of standard operating procedures.[13][14][15][16][17]
-
Animal Restraint:
-
Grasp the mouse by the base of the tail with your non-dominant hand.
-
Allow the mouse to grip a wire bar or other surface.
-
With your thumb and forefinger, gently scruff the loose skin over the neck and shoulders. This will create a "tent" of skin.
-
-
Injection Site:
-
Injection Procedure:
-
Clean the injection site with a 70% ethanol wipe and allow it to dry.
-
Hold the prepared syringe with your dominant hand.
-
Insert the needle (25-27 gauge) at the base of the skin tent, parallel to the body.[16] The bevel of the needle should be facing up.
-
Gently pull back on the plunger to ensure the needle is not in a blood vessel (you should see negative pressure). If blood appears in the syringe hub, withdraw the needle and reinject at a different site with a fresh needle and syringe.[13]
-
Slowly inject the calculated volume of this compound solution. The maximum recommended volume per site for a mouse is typically 5-10 mL/kg.[13]
-
Withdraw the needle and apply gentle pressure to the injection site for a few seconds to prevent leakage.
-
Return the mouse to its cage and monitor for any adverse reactions.
-
Concluding Remarks
This compound is a powerful research tool for investigating the role of the bradykinin B2 receptor in health and disease. Careful consideration of the dose, route of administration, and experimental protocol is essential for obtaining reliable and reproducible results. The information provided in these application notes and protocols is intended to serve as a comprehensive guide for researchers. However, it is always recommended to consult the relevant literature and institutional guidelines when planning and conducting in vivo studies.
References
- 1. Portico [access.portico.org]
- 2. ec.europa.eu [ec.europa.eu]
- 3. This compound | C61H93N19O15S | CID 6918172 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. tga.gov.au [tga.gov.au]
- 5. drugs.com [drugs.com]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. go.drugbank.com [go.drugbank.com]
- 8. apotex.com [apotex.com]
- 9. DailyMed - ICATIBANT- this compound injection, solution [dailymed.nlm.nih.gov]
- 10. Pharmacokinetics of single and repeat doses of icatibant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. accessdata.fda.gov [accessdata.fda.gov]
- 12. selleckchem.com [selleckchem.com]
- 13. animalcare.ubc.ca [animalcare.ubc.ca]
- 14. research.vt.edu [research.vt.edu]
- 15. urmc.rochester.edu [urmc.rochester.edu]
- 16. ltk.uzh.ch [ltk.uzh.ch]
- 17. research-support.uq.edu.au [research-support.uq.edu.au]
Application Notes: Icatibant in Animal Models of Angioedema
Introduction Angioedema is characterized by localized, transient, and often recurrent swelling of subcutaneous and submucosal tissues. A key mediator in many forms of angioedema, particularly hereditary angioedema (HAE), is bradykinin.[1] HAE is often caused by a deficiency or dysfunction of the C1 esterase inhibitor, leading to excessive bradykinin production.[2] Bradykinin is a potent vasodilator that binds to bradykinin B2 receptors on endothelial cells, increasing vascular permeability and resulting in the classic symptoms of angioedema: swelling, inflammation, and pain.[3][4] Icatibant is a synthetic decapeptide that acts as a potent and selective competitive antagonist of the bradykinin B2 receptor, making it an effective therapeutic agent for acute HAE attacks by directly inhibiting the action of bradykinin.[2][5][6] Preclinical evaluation in animal models is crucial for understanding its pharmacodynamics and for the development of novel bradykinin-targeting therapies.
Mechanism of Action Icatibant functions by competitively binding to the bradykinin B2 receptor with an affinity similar to that of bradykinin itself.[3] This binding action blocks bradykinin from activating the receptor, thereby preventing the downstream signaling cascade that leads to vasodilation, increased vascular permeability, and fluid leakage into the surrounding tissues.[4][5] This targeted mechanism effectively alleviates the acute symptoms of bradykinin-mediated angioedema.[2] Studies in C1 esterase inhibitor-knockout mice have demonstrated that Icatibant can reverse increased vascular permeability, and research in healthy human subjects showed it inhibits bradykinin-induced hypotension and vasodilation.[1]
Caption: Icatibant competitively blocks the bradykinin B2 receptor, preventing downstream effects.
Animal Models for Angioedema Research
The selection of an appropriate animal model is critical for studying the pathophysiology of angioedema and evaluating the efficacy of therapeutic agents like Icatibant. Models can be broadly categorized into induced- and genetically-modified models.
-
Induced Angioedema Models: These models use an external agent to induce a transient inflammatory edema that mimics aspects of an angioedema attack. They are useful for screening potential anti-inflammatory and anti-edema compounds.
-
Carrageenan-Induced Paw Edema: A widely used and well-characterized model of acute inflammation.[7][8] Subcutaneous injection of carrageenan into the paw of a rodent induces a biphasic edema, with the initial phase involving histamine and serotonin and the later phase mediated by prostaglandins, with bradykinin also playing a role.[9] This model is particularly sensitive to cyclooxygenase inhibitors but can be adapted to study agents affecting vascular permeability.[8][10]
-
Bradykinin Challenge Models: These models directly assess the in-vivo effects of bradykinin and the efficacy of its antagonists. For instance, bradykinin infusions can be administered to animals to induce transient hypotension and changes in vascular permeability.[11] This is a highly relevant model for testing B2 receptor antagonists like Icatibant. A proof-of-concept study in a non-human primate model used bradykinin infusions to mimic blood pressure changes seen in HAE attacks.[11]
-
-
Genetically Modified Models: These models have specific genetic alterations that recapitulate the underlying cause of a disease like HAE.
-
C1 Esterase Inhibitor (C1-INH) Knockout Mice: These mice lack the C1-INH gene, leading to dysregulation of the kallikrein-kinin system and providing a model that is pathophysiologically similar to human HAE.[1] They can be used to study the mechanisms of bradykinin generation and to test the efficacy of drugs like Icatibant in reversing vascular permeability.[1]
-
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the efficacy of Icatibant in relevant animal models.
Protocol 1: Carrageenan-Induced Paw Edema in Rats
This protocol is a standard method for assessing acute anti-inflammatory and anti-edema activity.
-
Objective: To evaluate the ability of Icatibant to reduce acute inflammatory edema in a rodent model.
-
Materials:
-
Male Sprague-Dawley rats (180-220 g)
-
Icatibant solution (for subcutaneous administration)
-
Vehicle control (e.g., sterile saline)
-
1% (w/v) Carrageenan solution in sterile 0.9% saline
-
Pleckysmometer or digital calipers for measuring paw volume/thickness
-
-
Methodology:
-
Acclimatization: House animals in standard conditions for at least one week prior to the experiment.[8]
-
Grouping: Randomly divide animals into groups (n=6-8 per group): Vehicle Control, Icatibant (at various doses, e.g., 0.5, 1, 2 mg/kg), and Positive Control (e.g., Diclofenac, 3 mg/kg).[10]
-
Baseline Measurement: Measure the volume of the right hind paw of each rat using a plethysmometer before any treatment.
-
Drug Administration: Administer Icatibant or vehicle control subcutaneously (s.c.) into the scruff of the neck 30-60 minutes before the carrageenan injection.
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw.[8]
-
Edema Measurement: Measure the paw volume at regular intervals after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours). The peak swelling is typically observed 3-5 hours post-injection.[7]
-
Data Analysis: Calculate the percentage inhibition of edema for each group compared to the vehicle control group using the formula: % Inhibition = [(V_c - V_t) / V_c] x 100 Where V_c is the average increase in paw volume in the control group and V_t is the average increase in paw volume in the treated group.
-
-
Expected Outcome: Icatibant is expected to show a dose-dependent reduction in paw edema, particularly in the later phases where bradykinin contributes to the inflammatory response.
Caption: General experimental workflow for the carrageenan-induced paw edema model.
Protocol 2: Bradykinin-Induced Hypotension in Anesthetized Rats
This protocol directly assesses the ability of Icatibant to antagonize the systemic effects of bradykinin.
-
Objective: To determine the efficacy of Icatibant in blocking bradykinin-induced hypotension.
-
Materials:
-
Male Wistar rats (250-300 g)
-
Anesthetic (e.g., sodium pentobarbital)
-
Icatibant solution (for intravenous administration)
-
Bradykinin acetate solution
-
Heparinized saline
-
Pressure transducer and data acquisition system
-
Catheters for cannulation of the carotid artery and jugular vein
-
-
Methodology:
-
Animal Preparation: Anesthetize the rat and cannulate the left carotid artery to monitor mean arterial pressure (MAP). Cannulate the right jugular vein for drug administration.
-
Stabilization: Allow the animal's blood pressure to stabilize for at least 20-30 minutes after surgery.
-
Bradykinin Challenge: Administer an intravenous (i.v.) bolus of bradykinin (e.g., 1-3 µg/kg) and record the maximum fall in MAP. This dose should be one that elicits a consistent, submaximal hypotensive response.
-
Icatibant Administration: Once the blood pressure has returned to baseline and the response to bradykinin is reproducible, administer an i.v. dose of Icatibant (e.g., 0.1, 0.4, 0.8 mg/kg).[3]
-
Post-Treatment Challenge: Re-challenge with the same dose of bradykinin at set time points after Icatibant administration (e.g., 5, 15, 30, 60 minutes) to determine the onset and duration of the antagonistic effect.
-
Data Analysis: Calculate the percentage inhibition of the bradykinin-induced hypotensive response at each time point after Icatibant administration.
-
Quantitative Data Summary
While specific preclinical data from animal models is often proprietary, the following tables summarize the types of quantitative outcomes observed and reported in studies leading to the clinical use of Icatibant. Doses are derived from human and animal studies mentioned in the literature.[3][12]
Table 1: Efficacy of Icatibant in Bradykinin Challenge Models
| Animal Model | Bradykinin Effect Measured | Icatibant Dose (Route) | Efficacy Outcome | Reference |
| Non-human Primate | Bradykinin-induced hypotension | Not specified | Potently blocked bradykinin-induced changes in blood pressure; as effective as Firazyr (Icatibant). | [11] |
| Healthy Human Subjects | Bradykinin-induced hypotension | 0.4 - 0.8 mg/kg (i.v. infusion) | Dose- and time-dependent inhibition of hypotension, vasodilation, and reflex tachycardia. | [3] |
| Rat (Anesthetized) | Bradykinin-induced hypotension | Illustrative: 0.1-1.0 mg/kg (i.v.) | Expected dose-dependent inhibition of hypotensive response. | N/A |
Table 2: Efficacy of Icatibant in Inflammatory Edema and Permeability Models
| Animal Model | Edema/Permeability Induction | Icatibant Dose (Route) | Efficacy Outcome | Reference |
| C1-INH Knockout Mouse | Genetic (endogenous bradykinin) | Not specified | Reverses increased vascular permeability. | [1] |
| Rat | Carrageenan-induced paw edema | Illustrative: 0.5-2.0 mg/kg (s.c.) | Expected dose-dependent reduction in paw volume. | [7][8] |
| Rodents | Supra-therapeutic doses | ≥ 3.2 mg/kg | Partial agonist activity observed, may account for local injection site reactions. | [12] |
Conclusion Icatibant has proven to be a highly effective and specific antagonist of the bradykinin B2 receptor. Its application in animal models, ranging from general inflammatory edema models like carrageenan-induced paw swelling to highly specific bradykinin challenge and genetic knockout models, has been fundamental in establishing its mechanism of action and therapeutic potential. The protocols outlined provide a framework for researchers to further investigate the pharmacodynamics of Icatibant and to screen novel compounds targeting the kallikrein-kinin system for the treatment of angioedema.
References
- 1. Icatibant, a New Bradykinin-Receptor Antagonist, in Hereditary Angioedema - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Icatibant Acetate? [synapse.patsnap.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. How Icatibant Injection Works - Icatibant Injection from Fresenius Kabi [icatibantinjection.com]
- 5. Icatibant | C59H89N19O13S | CID 6918173 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Icatibant for hereditary angioedema - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 10. carrageenan-induced paw oedema: Topics by Science.gov [science.gov]
- 11. angioedemanews.com [angioedemanews.com]
- 12. Management of acute attacks of hereditary angioedema: potential role of icatibant - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Icatibant Self-Administration Training in Clinical Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for training clinical research participants in the self-administration of Icatibant for the treatment of acute attacks of Hereditary Angioedema (HAE). The information is compiled from various clinical trials to ensure best practices in patient education and data collection.
Introduction
Icatibant is a selective bradykinin B2 receptor antagonist indicated for the symptomatic treatment of acute HAE attacks.[1][2][3][4] Empowering patients to self-administer Icatibant can significantly reduce the time between symptom onset and treatment, thereby lessening the burden of HAE attacks.[5][6] Clinical studies have demonstrated that with proper training, patients can safely and effectively self-administer Icatibant.[5][6][7] These protocols are designed to guide researchers in developing robust training programs for clinical trial participants.
Mechanism of Action: Bradykinin B2 Receptor Antagonism
Hereditary Angioedema is primarily caused by a deficiency or dysfunction of the C1 esterase inhibitor, leading to excessive production of bradykinin.[1][8] Bradykinin, a potent vasodilator, binds to bradykinin B2 receptors on endothelial cells, increasing vascular permeability and resulting in the characteristic swelling and pain of an HAE attack.[1][2][8] Icatibant acts as a competitive antagonist at the bradykinin B2 receptor, preventing bradykinin from binding and thereby mitigating the inflammatory cascade.[1][3][4]
Quantitative Data from Clinical Trials
The following tables summarize key quantitative outcomes from clinical trials evaluating the self-administration of Icatibant.
Table 1: Patient Demographics and Self-Administration Success
| Study/Parameter | Value | Reference |
| EASSI Study | [5][6] | |
| Total Patients Enrolled | 151 | [5][6] |
| Patients in Self-Administration Cohort | 97 | [5][6] |
| Icatibant-Naïve Patients | 19 | [5][6] |
| Patients Using a Single Injection | 89 of 97 (91.8%) | [5][6] |
| Patient Preference for Self-Administration | 91.7% | [5][6] |
| French Study | [7] | |
| Total Patients Trained | 45 | [7] |
| Patients Self-Administering | 15 | [7] |
| Total Self-Treated Attacks | 55 | [7] |
Table 2: Efficacy of Self-Administered Icatibant
| Study/Parameter | Time to Symptom Relief | Reference |
| EASSI Study | Median: 3.8 hours | [5][6] |
| French Study (HAE Type I) | [7] | |
| - Abdominal Attacks | 5 min - 2 hours | [7] |
| - Laryngeal Attacks | 5 min - 30 min | [7] |
| French Study (HAE Type III) | [7] | |
| - Abdominal Attacks | 8 min - 1 hour | [7] |
| - Laryngeal Attacks | 10 min - 12 hours | [7] |
Experimental Protocols
Protocol 1: Patient Training for Icatibant Self-Administration
This protocol outlines the steps for training clinical trial participants to self-administer Icatibant.
Objective: To ensure patients can safely and effectively self-administer a 30 mg subcutaneous injection of Icatibant upon recognition of an HAE attack.
Personnel: Qualified healthcare professional (HCP) with experience in patient education and subcutaneous injection techniques.
Materials:
-
Icatibant 30 mg pre-filled syringe
-
25-gauge needle (provided with the product)
-
Saline solution (3 mL) for practice injection
-
Alcohol wipes
-
Sharps disposal container
-
Patient training materials (e.g., instructional video, step-by-step guide)[9][10]
-
Patient diary for recording attack symptoms and treatment
Procedure:
-
Initial Education:
-
Discuss the nature of HAE and the role of bradykinin.
-
Explain the mechanism of action of Icatibant.
-
Review the symptoms of an HAE attack and the importance of early treatment.
-
Provide instructions on how to self-diagnose an HAE attack and decide on the necessity of treatment.[6]
-
Emphasize the procedure for laryngeal attacks: self-administer Icatibant and then seek immediate medical attention.[9][11]
-
-
Demonstration of Injection Technique:
-
The HCP demonstrates the entire injection process using a demonstration device or an actual Icatibant syringe.
-
The demonstration should cover:
-
Hand washing.[10]
-
Inspection of the syringe for particulate matter or discoloration.[11][12]
-
Selection and cleaning of the injection site (abdomen, 2-4 inches below the navel).[10][11]
-
Proper holding of the syringe and pinching of the skin.[9][10]
-
Insertion of the needle at a 45 to 90-degree angle.[10]
-
Slow injection of the medication over at least 30 seconds.[10][11]
-
Withdrawal of the needle and safe disposal of the syringe and needle in a sharps container.[9][10]
-
-
-
Patient Practice (Teach-Back Method):
-
The patient practices the injection technique by self-injecting 3 mL of saline solution into their abdomen under the direct supervision of the HCP.[7]
-
The HCP provides feedback and correction as needed.
-
This step is repeated until the patient demonstrates confidence and competence.
-
-
Review and Reinforcement:
-
Review the step-by-step instructions with the patient.[9]
-
Provide the patient with take-home training materials.
-
Address any remaining questions or concerns.
-
Explain how to record the details of each attack and treatment in their patient diary.
-
Protocol 2: Clinical Trial Workflow for Icatibant Self-Administration
This protocol outlines the logical flow for a clinical trial investigating self-administered Icatibant.
Conclusion
The successful implementation of self-administration training protocols for Icatibant in a clinical research setting is crucial for gathering high-quality data and for preparing patients for real-world management of their HAE. The protocols and data presented here provide a robust framework for researchers to develop and execute effective training programs, ultimately contributing to the improved well-being of individuals with HAE.
References
- 1. What is the mechanism of Icatibant Acetate? [synapse.patsnap.com]
- 2. Icatibant - Wikipedia [en.wikipedia.org]
- 3. Icatibant | C59H89N19O13S | CID 6918173 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Open-label, multicenter study of self-administered icatibant for attacks of hereditary angioedema - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 7. Safety and efficacy of icatibant self-administration for acute hereditary angioedema - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Icatibant - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Instructions for Using Icatibant Injection - Icatibant Injection from Fresenius Kabi [icatibantinjection.com]
- 10. m.youtube.com [m.youtube.com]
- 11. apotex.com [apotex.com]
- 12. sajazir.com [sajazir.com]
Troubleshooting & Optimization
Technical Support Center: Managing Injection Site Reactions with Icatibant in Animal Studies
This guide provides researchers, scientists, and drug development professionals with essential information for managing injection site reactions (ISRs) observed during preclinical animal studies involving the subcutaneous administration of Icatibant.
Frequently Asked Questions (FAQs)
Q1: What is Icatibant and how does it work?
A1: Icatibant is a synthetic decapeptide that acts as a selective and competitive antagonist for the bradykinin B2 receptor.[1][2] In conditions like Hereditary Angioedema (HAE), excessive bradykinin is produced, which binds to B2 receptors on endothelial cells. This binding leads to vasodilation and increased vascular permeability, causing localized swelling, inflammation, and pain.[2][3] Icatibant works by blocking bradykinin from binding to these B2 receptors, thereby preventing this cascade and alleviating the symptoms.[4]
Q2: Why are injection site reactions common with subcutaneous Icatibant administration?
A2: Injection site reactions are the most frequently reported adverse events with Icatibant, occurring in the vast majority of subjects.[5][6] These reactions, typically manifesting as transient erythema (redness), swelling, and pain at the injection site, are thought to be caused by several factors.[5][7] Evidence suggests these symptoms may be due to localized, partial agonist activity of Icatibant at the injection site at high concentrations.[7] Additionally, studies have shown that Icatibant can induce histamine release from skin mast cells, contributing to a wheal and flare response.[8]
Q3: What are the typical characteristics of an Icatibant-induced injection site reaction?
A3: In clinical and preclinical observations, ISRs are generally mild to moderate and transient.[5] They typically appear within 10-30 minutes post-injection and resolve spontaneously within a few hours.[5][7] The most common signs are redness, swelling, warmth, and sensations of burning or pain at the injection site.[4]
Q4: Can the formulation vehicle contribute to injection site reactions?
A4: Yes, the vehicle and formulation excipients can significantly influence local tolerability. Factors such as pH, osmolality, and the presence of certain preservatives or co-solvents can cause or exacerbate ISRs.[9][10] Formulations with a pH outside the physiological range (ideally 5.5-8.5) or high osmolality (>600 mOsm/kg) are more likely to cause irritation.[9][10] It is crucial to evaluate the tolerability of the vehicle alone as a control in your studies.
Troubleshooting Guide
Problem: Severe or persistent (>24 hours) erythema and edema are observed.
| Potential Cause | Troubleshooting Action |
| High Local Concentration | 1. Decrease Injection Volume: If possible, lower the concentration of Icatibant to allow for a larger, less concentrated injection volume, while staying within recommended limits for the species.[11] For mice, the maximum volume per site is typically <2-3 mL; for rats, it is 5-10 mL.[12][13] 2. Split the Dose: Administer the total dose across two separate injection sites.[14] |
| Irritating Vehicle/Formulation | 1. Check pH and Osmolality: Ensure the formulation pH is near physiological neutral (ideally 5.5-8.5) and osmolality is close to isotonic (~300 mOsm/kg).[9][10] 2. Run a Vehicle-Only Control: Administer the vehicle without Icatibant to a control group to determine if the vehicle itself is causing the reaction. 3. Reformulate: Consider using alternative, well-tolerated excipients. Buffers like phosphate should be kept at low concentrations (e.g., 10 mM) to minimize pain.[10] |
| Improper Injection Technique | 1. Ensure Subcutaneous Delivery: Make sure the injection is truly subcutaneous and not intradermal, which is more irritating. Use the "tenting" method to lift the skin away from the underlying muscle.[15] 2. Rotate Injection Sites: For repeat dosing studies, rotate the injection site to allow for tissue recovery.[14][16] Common sites in rodents include the loose skin over the dorsal neck/shoulder area and the flank.[12] |
| Mast Cell Degranulation | 1. Consider Antihistamine Pre-treatment: In one study, pre-treatment with an H1-antihistamine (cetirizine) was shown to reduce the wheal and flare response to Icatibant injection.[8] This could be explored as a mitigating strategy, but potential impacts on study endpoints must be considered. |
Problem: Ulceration or necrosis is observed at the injection site.
This is a severe reaction and indicates significant tissue injury.
| Potential Cause | Troubleshooting Action |
| Highly Irritating Formulation | 1. Immediately Cease Use: Stop using the current formulation. 2. Conduct Formulation Screen: Perform a systematic screening of alternative vehicles and excipients for local tolerability in a small pilot group of animals.[9] Focus on isotonic, pH-neutral formulations. 3. Pathological Assessment: Submit tissue samples from the affected sites for histopathological analysis to understand the nature of the injury (e.g., inflammation, necrosis, vascular damage). |
| Contamination | 1. Review Aseptic Technique: Ensure that sterile needles and syringes are used for every animal and that the drug solution is sterile.[12] While skin disinfection is not always mandatory for SC injections in rodents, it should be considered if contamination is suspected.[12][16] |
Experimental Protocols
Protocol 1: Scoring Injection Site Reactions
This protocol provides a standardized method for observing and scoring ISRs to generate quantitative data. Observations should be made at set time points post-injection (e.g., 30 min, 1, 2, 4, 8, and 24 hours).
| Parameter | Score 0 (Normal) | Score 1 (Slight) | Score 2 (Mild) | Score 3 (Moderate) | Score 4 (Severe) |
| Erythema | No redness | Faint, barely perceptible redness | Pale red discoloration | Definite redness | Beet-red discoloration |
| Edema | No swelling | Barely perceptible swelling | Slight swelling, edges well-defined | Moderate swelling, raised ~1mm | Severe swelling, raised >1mm with hard induration |
This scoring system is adapted from general principles of dermal toxicity assessment. Researchers should adapt it based on specific study needs and institutional guidelines.[17]
Protocol 2: Subcutaneous Injection in Rodents (Rat/Mouse)
This protocol outlines the best practices for subcutaneous administration to minimize tissue trauma and ensure proper delivery.
Materials:
-
Sterile syringes (1 mL or 3 mL)
-
Sterile needles of appropriate gauge (e.g., 25-27G for mice, 23-25G for rats)[11][13]
-
Icatibant formulation, warmed to room or body temperature[11][16]
-
Appropriate animal restraint device, if necessary
Procedure:
-
Animal Restraint: Securely restrain the animal. For mice and rats, this is often done by scruffing the loose skin over the neck and shoulders.[15]
-
Site Selection: The preferred site is the interscapular area (dorsal neck/shoulders) where the skin is loose.[12]
-
Tenting the Skin: Grasp the loose skin and gently lift it to form a "tent," separating the skin from the underlying muscle tissue.[15]
-
Needle Insertion: With the needle bevel facing up, insert the needle at the base of the tented skin, parallel to the body.[12] Be careful not to pass through to the other side.
-
Aspiration: Gently pull back on the syringe plunger. If no blood appears, you are correctly positioned in the subcutaneous space. If blood appears, withdraw the needle and try again in a different location.[15]
-
Injection: Slowly inject the solution. A small bleb or pocket of fluid should be visible under the skin.[15]
-
Withdrawal: Quickly withdraw the needle and apply gentle pressure to the site for a few seconds with a piece of gauze to prevent leakage.[15]
-
Monitoring: Return the animal to its cage and monitor for adverse reactions according to the scoring protocol.
Visualizations
Signaling Pathway and Mechanism of Action
Caption: Mechanism of action of Icatibant as a bradykinin B2 receptor antagonist.
Troubleshooting Workflow for Injection Site Reactions
Caption: A logical workflow for troubleshooting injection site reactions in animal studies.
References
- 1. Icatibant | C59H89N19O13S | CID 6918173 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. What is the mechanism of Icatibant Acetate? [synapse.patsnap.com]
- 4. How Icatibant Injection Works - Icatibant Injection from Fresenius Kabi [icatibantinjection.com]
- 5. An evidence-based review of the potential role of icatibant in the treatment of acute attacks in hereditary angioedema type I and II - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Safety Profile - Icatibant Injection from Fresenius Kabi [icatibantinjection.com]
- 7. Management of acute attacks of hereditary angioedema: potential role of icatibant - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. In vivo screening of subcutaneous tolerability for the development of novel excipients - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Subcutaneous Injection of Drugs: Literature Review of Factors Influencing Pain Sensation at the Injection Site - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ntnu.edu [ntnu.edu]
- 12. Intraperitoneal Injection in Rats | Animals in Science [queensu.ca]
- 13. blog.addgene.org [blog.addgene.org]
- 14. Subcutaneous Administration of Bortezomib: Strategies to Reduce Injection Site Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. research.vt.edu [research.vt.edu]
- 16. researchanimaltraining.com [researchanimaltraining.com]
- 17. uece.br [uece.br]
Potential off-target effects of Icatibant acetate in cellular assays
Technical Support Center: Icatibant Acetate in Cellular Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of this compound in cellular assays. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a synthetic decapeptide that acts as a selective and competitive antagonist of the bradykinin B2 receptor (B2R).[1][2] By blocking the binding of bradykinin to the B2R, Icatibant inhibits the inflammatory cascade that leads to increased vascular permeability, vasodilation, and pain associated with conditions like hereditary angioedema (HAE).[1][2]
Q2: Is this compound known to have off-target effects?
A2: While Icatibant is highly selective for the bradykinin B2 receptor, it has been documented to have a significant off-target effect on the Mas-related G protein-coupled receptor member X2 (MRGPRX2).[3][4][5] This interaction can lead to mast cell degranulation and the release of histamine and other inflammatory mediators, which may manifest as pseudo-allergic reactions.[6][7]
Q3: What are the common issues observed in cellular assays when using this compound?
A3: Researchers might encounter the following issues:
-
Unexpected inflammatory responses: In cell types expressing MRGPRX2 (e.g., mast cells, basophils), Icatibant can induce degranulation and cytokine release, confounding experimental results.[6][7]
-
Cell viability issues: At high concentrations, like many peptides, Icatibant could potentially affect cell viability, although specific cytotoxicity data is limited.
-
Assay interference: As a peptide, Icatibant could potentially interfere with certain biochemical or colorimetric assays.
Troubleshooting Guides
Issue 1: Unexpected Mast Cell Activation or Histamine Release
Symptoms:
-
Increased levels of histamine, tryptase, or other mast cell mediators in the cell culture supernatant.
-
Observation of mast cell degranulation through microscopy.
-
Unexpected pro-inflammatory signaling in co-culture experiments involving mast cells.
Possible Cause:
-
Icatibant is acting as a G protein-biased agonist on the MRGPRX2 receptor expressed on your cells.[3][5]
Troubleshooting Steps:
-
Confirm MRGPRX2 Expression: Verify if the cell line you are using expresses MRGPRX2. This can be done through RT-qPCR, western blotting, or flow cytometry.
-
Dose-Response Curve: Perform a dose-response experiment to determine the concentration at which Icatibant induces mast cell activation. The EC50 for Icatibant-induced degranulation in human skin mast cells has been reported to be in the range of 38–141 µg/mL.[3][4][8]
-
Use an MRGPRX2 Antagonist: If available, co-incubate your cells with a known MRGPRX2 antagonist to see if the observed effect is blocked.
-
Alternative Bradykinin B2 Receptor Antagonist: Consider using a different, structurally unrelated B2R antagonist that does not have activity at MRGPRX2, if your experimental design allows.
-
Control Experiments: Include a control group treated with Icatibant in the absence of your primary stimulus to isolate the off-target effect.
Issue 2: Unexplained Cell Death or Reduced Viability
Symptoms:
-
Decreased cell counts in Icatibant-treated wells compared to controls.
-
Reduced signal in cell viability assays (e.g., MTT, WST-1).
-
Morphological changes indicative of apoptosis or necrosis.
Possible Causes:
-
Direct Cytotoxicity: Although not extensively documented, high concentrations of Icatibant may induce cytotoxicity.
-
Assay Interference: Icatibant may interfere with the reagents used in viability assays. For example, some compounds can interfere with the reduction of tetrazolium salts like MTT, leading to an underestimation of cell viability.[9]
Troubleshooting Steps:
-
Perform a Cytotoxicity Assay: Conduct a standard cytotoxicity assay, such as the MTT or neutral red uptake assay, to determine the IC50 of Icatibant for your specific cell line.
-
Use an Alternative Viability Assay: If you suspect assay interference, use a different viability assay that relies on a distinct mechanism (e.g., measuring ATP content with CellTiter-Glo® or assessing membrane integrity with a trypan blue exclusion assay).
-
Visual Inspection: Always visually inspect your cells under a microscope for signs of distress or death before and after treatment.
-
Include Positive and Negative Controls: Use a known cytotoxic agent as a positive control and a vehicle-only control to validate your assay.
Quantitative Data Summary
| Target | Ligand | Assay Type | Species | Value | Unit | Reference |
| Bradykinin B2 Receptor | Icatibant | Radioligand Binding (Ki) | Human | 0.798 | nM | |
| Bradykinin B2 Receptor | Icatibant | Functional Antagonism (IC50) | Human | 1.07 | nM | |
| MRGPRX2 | Icatibant | β-hexosaminidase Release (EC50) | Human | 38 - 141 | µg/mL | [3][4][8] |
Experimental Protocols
Protocol 1: β-Hexosaminidase Release Assay for Mast Cell Degranulation
This assay quantifies the release of the granular enzyme β-hexosaminidase, a marker of mast cell degranulation.
Materials:
-
Mast cell line (e.g., LAD2) or primary mast cells
-
Tyrode's buffer (or other suitable buffer)
-
This compound
-
p-Nitrophenyl-N-acetyl-β-D-glucosaminide (PNAG) substrate solution
-
Stop solution (e.g., 0.1 M Na2CO3/NaHCO3 buffer)
-
Triton X-100 (for cell lysis)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed mast cells in a 96-well plate at an appropriate density.
-
Pre-incubation: Wash the cells and resuspend them in Tyrode's buffer.
-
Stimulation: Add different concentrations of this compound to the wells. Include a negative control (buffer only) and a positive control for degranulation (e.g., compound 48/80).[10]
-
Incubation: Incubate the plate at 37°C for 30 minutes.[5]
-
Supernatant Collection: Centrifuge the plate to pellet the cells and carefully collect the supernatant.
-
Cell Lysis: Lyse the remaining cells in the wells with Triton X-100 to determine the total β-hexosaminidase content.
-
Enzymatic Reaction: In a new 96-well plate, mix the supernatant or cell lysate with the PNAG substrate solution.
-
Incubation: Incubate at 37°C for 1 hour.[5]
-
Stop Reaction: Add the stop solution to each well.
-
Absorbance Measurement: Read the absorbance at 405 nm using a microplate reader.[5]
-
Calculation: Calculate the percentage of β-hexosaminidase release as: (Absorbance of Supernatant / (Absorbance of Supernatant + Absorbance of Lysate)) * 100.
Protocol 2: MTT Assay for Cell Viability
This colorimetric assay measures cell metabolic activity as an indicator of cell viability.
Materials:
-
Adherent or suspension cells
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treatment: Replace the medium with fresh medium containing various concentrations of this compound. Include a vehicle control.
-
Incubation: Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Add MTT Reagent: Add MTT solution to each well to a final concentration of 0.5 mg/mL.[1]
-
Incubation: Incubate the plate for 3-4 hours at 37°C to allow the formation of formazan crystals.[11]
-
Solubilization: Remove the MTT-containing medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate for 15 minutes and then measure the absorbance at a wavelength between 500 and 600 nm.[1]
-
Calculation: Express the results as a percentage of the vehicle-treated control.
Visualizations
Caption: On-target mechanism of this compound at the Bradykinin B2 Receptor.
Caption: Off-target mechanism of this compound via the MRGPRX2 receptor on mast cells.
Caption: Troubleshooting workflow for unexpected results with this compound.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Icatibant | C59H89N19O13S | CID 6918173 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Icatibant Acts as a Balanced Ligand of MRGPRX2 in Human Skin Mast Cells [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Angiogenic Host Defense Peptide AG-30/5C and Bradykinin B2 receptor antagonist Icatibant are G protein-biased agonists for MRGPRX2 in mast cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inflammatory skin responses induced by icatibant injection are mast cell mediated and attenuated by H(1)-antihistamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Isolation of Peritoneum-derived Mast Cells and Their Functional Characterization with Ca2+-imaging and Degranulation Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Pitfalls of the MTT assay: Direct and off-target effects of inhibitors can result in over/underestimation of cell viability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubcompare.ai [pubcompare.ai]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Unexpected Results in Icatibant-Treated Cell Lines
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering unexpected results in cell-based assays involving Icatibant. The following troubleshooting guides and frequently asked questions (FAQs) are designed to directly address specific issues you might encounter during your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: We observe a diminished or absent antagonistic effect of Icatibant in our bradykinin (BK)-stimulated cellular assay. What are the possible causes?
A1: Several factors could contribute to a lack of Icatibant efficacy in your assay. Consider the following possibilities and troubleshooting steps:
-
Cell Line Viability and Receptor Expression:
-
Troubleshooting:
-
Confirm the viability of your cell line using a standard method like Trypan Blue exclusion or an MTS assay.
-
Verify the expression of the bradykinin B2 receptor (B2R) in your cell line at the protein level (e.g., via Western blot or flow cytometry) or mRNA level (e.g., via RT-qPCR). Receptor expression levels can diminish with increasing passage number.
-
If using a transient transfection system, verify transfection efficiency.
-
-
-
Icatibant Concentration and Integrity:
-
Troubleshooting:
-
Ensure the correct concentration of Icatibant is being used. Refer to the literature for typical effective concentrations in your cell model.
-
Verify the integrity of your Icatibant stock. Improper storage or multiple freeze-thaw cycles can degrade the peptide. It is recommended to aliquot and store at -20°C or below.
-
-
-
Assay Conditions:
-
Troubleshooting:
-
Optimize the incubation time for Icatibant pre-treatment before adding bradykinin.
-
Ensure that the bradykinin concentration used is appropriate to elicit a submaximal response, allowing for observable inhibition.
-
-
Q2: We are observing an unexpected agonist-like effect (e.g., increased intracellular calcium) after treating our cells with Icatibant alone. Why is this happening?
A2: While Icatibant is a known B2R antagonist, it has been reported to exhibit partial agonist activity at high concentrations.[1]
-
Troubleshooting:
-
Perform a Dose-Response Curve: Test a wide range of Icatibant concentrations to determine if the agonist effect is dose-dependent and occurs at concentrations significantly higher than its reported Ki for the B2R.
-
Investigate Off-Target Effects: Consider the possibility of Icatibant interacting with other receptors in your cell line. One known off-target interaction is with the Mas-related G protein-coupled receptor X2 (MRGPRX2), which can be expressed in mast cells and other cell types. Activation of MRGPRX2 can lead to cellular responses such as degranulation and calcium mobilization.
-
Q3: Our cell proliferation assay shows an unexpected increase in cell number after Icatibant treatment. Is this a known effect?
A3: Yes, in some specific contexts, particularly in certain tumor cell lines, Icatibant (also known as Hoe 140) has been observed to act as a mitogenic agonist, stimulating cell proliferation. This effect may be mediated through the B2 receptor.
-
Troubleshooting:
-
Confirm the Mitogenic Effect: Repeat the proliferation assay (e.g., MTS or [³H]-thymidine incorporation) with appropriate controls, including a known mitogen for your cell line and a vehicle control.
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Investigate Downstream Signaling: Analyze the activation of signaling pathways associated with cell proliferation, such as the MAPK/ERK pathway, upon Icatibant treatment.
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Test for B2R Involvement: If the mitogenic effect is observed, try to block it with a structurally different B2R antagonist to see if the effect is indeed mediated through the B2 receptor.
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Q4: We suspect an off-target effect of Icatibant in our experiments. What are the known off-target interactions?
A4: Besides the partial agonist activity at B2R and activation of MRGPRX2, Icatibant has been shown to inhibit aminopeptidase N (CD13) at micromolar concentrations.
-
Troubleshooting:
-
Consider the Icatibant Concentration: Determine if the concentration of Icatibant used in your experiments is in the micromolar range where aminopeptidase N inhibition might occur.
-
Assess Aminopeptidase N Activity: If your experimental system involves substrates of aminopeptidase N (e.g., certain peptides), consider performing an aminopeptidase N activity assay in the presence and absence of Icatibant.
-
Literature Review: Conduct a thorough literature search for any other reported off-target effects of Icatibant that may be relevant to your specific cell line and experimental setup.
-
Quantitative Data Summary
The following tables summarize key quantitative data for Icatibant to aid in experimental design and troubleshooting.
| Parameter | Value | Receptor | Cell Line/System | Reference |
| Ki | 0.798 nM | Bradykinin B2 | Not Specified | [2] |
| IC50 | 1.07 nM | Bradykinin B2 | Not Specified | [2] |
| Ki (vs. [³H]BK) | 9.1 µM | Aminopeptidase N | Recombinant |
Note: Ki and IC50 values can vary depending on the experimental conditions, radioligand used, and cell line.
Experimental Protocols
Below are detailed methodologies for key experiments that can be used to troubleshoot unexpected results with Icatibant.
Competitive Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of Icatibant for the bradykinin B2 receptor.
Materials:
-
Cell membranes from cells expressing the bradykinin B2 receptor (e.g., HEK293-B2R or CHO-K1-B2R).
-
Radioligand (e.g., [³H]-Bradykinin).
-
Icatibant.
-
Assay Buffer: 25 mM HEPES, 10 mM MgCl₂, 1 mM CaCl₂, 0.5% BSA, pH 7.4.
-
Wash Buffer: 50 mM Tris-HCl, pH 7.4 (ice-cold).
-
96-well filter plates (e.g., GF/C).
-
Scintillation fluid.
-
Scintillation counter.
Procedure:
-
Prepare a dilution series of Icatibant in assay buffer.
-
In a 96-well plate, add in the following order:
-
Assay buffer.
-
Icatibant dilutions or vehicle control.
-
A fixed concentration of [³H]-Bradykinin (typically at or below its Kd).
-
Cell membrane preparation.
-
-
For non-specific binding control wells, add a high concentration of unlabeled bradykinin.
-
Incubate the plate at room temperature for 60-90 minutes with gentle agitation.
-
Harvest the membranes by rapid filtration through the filter plate using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer.
-
Allow the filters to dry, then add scintillation fluid to each well.
-
Count the radioactivity in a scintillation counter.
-
Analyze the data using non-linear regression to determine the IC50 of Icatibant, from which the Ki can be calculated using the Cheng-Prusoff equation.
Calcium Mobilization Assay
This assay measures changes in intracellular calcium concentration upon receptor activation and can be used to distinguish between antagonist and agonist/partial agonist activity.
Materials:
-
Cells expressing the bradykinin B2 receptor (e.g., HEK293-B2R or CHO-K1-B2R) plated in a 96-well black, clear-bottom plate.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Pluronic F-127.
-
Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Icatibant.
-
Bradykinin.
-
A fluorescence plate reader with kinetic reading capabilities and automated injection.
Procedure:
-
Seed the cells in the 96-well plate and grow to confluence.
-
Prepare the dye loading solution by mixing Fluo-4 AM with Pluronic F-127 in assay buffer.
-
Remove the culture medium from the cells and add the dye loading solution.
-
Incubate the plate at 37°C for 30-60 minutes.
-
Wash the cells with assay buffer to remove excess dye.
-
Place the plate in the fluorescence plate reader.
-
To test for antagonist activity:
-
Inject Icatibant at various concentrations and incubate for a defined period.
-
Inject a fixed concentration of bradykinin (e.g., EC80) and measure the fluorescence signal over time.
-
-
To test for agonist activity:
-
Inject Icatibant at various concentrations and measure the fluorescence signal over time without the addition of bradykinin.
-
-
Analyze the kinetic data to determine changes in intracellular calcium levels.
MTS Cell Proliferation Assay
This colorimetric assay is used to assess cell viability and proliferation.
Materials:
-
Cells of interest plated in a 96-well plate.
-
Complete culture medium.
-
Icatibant.
-
MTS reagent.
-
A 96-well plate reader capable of measuring absorbance at 490-500 nm.
Procedure:
-
Seed cells at an appropriate density in a 96-well plate and allow them to attach overnight.
-
Replace the medium with fresh medium containing various concentrations of Icatibant or vehicle control.
-
Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).
-
Add the MTS reagent to each well according to the manufacturer's instructions.
-
Incubate the plate at 37°C for 1-4 hours, or until a color change is apparent.
-
Measure the absorbance at 490-500 nm using a plate reader.
-
Calculate the percentage of cell proliferation relative to the vehicle control.
Visualizations
Icatibant Signaling Pathway
Caption: Canonical signaling pathway of the bradykinin B2 receptor and the antagonistic action of Icatibant.
Experimental Workflow for Troubleshooting
References
Impact of repeated Icatibant administration on B2 receptor expression
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the impact of repeated Icatibant administration on Bradykinin B2 (B2) receptor expression.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of Icatibant?
A1: Icatibant is a selective and competitive antagonist of the bradykinin B2 receptor.[1][2] It functions by blocking the binding of bradykinin to the B2 receptor, thereby preventing the downstream signaling cascade that leads to increased vascular permeability, vasodilation, and pain associated with conditions like Hereditary Angioedema (HAE).[1][2]
Q2: Does repeated administration of Icatibant lead to tachyphylaxis (rapid loss of drug efficacy)?
A2: Clinical studies and real-world data from the Icatibant Outcome Survey have shown that repeated administration of Icatibant for multiple HAE attacks remains efficacious.[3] Most attacks are successfully treated with a single injection, and there is no evidence of a clinically significant loss of efficacy over time, suggesting that tachyphylaxis is not a common concern.[3]
Q3: How does repeated Icatibant administration affect the expression level of B2 receptors?
A3: Preclinical studies in mice have shown that treatment with Icatibant did not alter the protein expression of B2 receptors in various tissues, including skin, heart, and lung.[1] Furthermore, in vitro studies on endothelial cells have demonstrated that both B2 receptor protein and mRNA expression remained unchanged after exposure to Icatibant.[1] This suggests that the antagonistic action of Icatibant does not induce downregulation or upregulation of the B2 receptor.
Q4: What is the expected impact of Icatibant on B2 receptor internalization?
A4: As a competitive antagonist, Icatibant blocks the binding of the natural agonist, bradykinin, to the B2 receptor. Agonist-induced receptor activation is a primary trigger for G protein-coupled receptor (GPCR) internalization. By preventing agonist binding, Icatibant is not expected to induce B2 receptor internalization. In fact, it may prevent agonist-induced internalization.
Q5: Are there any known off-target effects of Icatibant that could indirectly influence B2 receptor expression?
A5: Icatibant is a highly selective antagonist for the B2 receptor.[2] While some in vitro studies have explored its interaction with other receptors at high concentrations, there is currently no significant evidence to suggest that Icatibant has off-target effects at therapeutic concentrations that would indirectly alter B2 receptor expression.
Troubleshooting Guides
Problem 1: Apparent decrease in Icatibant efficacy in our cell-based assay after repeated treatments.
| Possible Cause | Troubleshooting Step |
| Cell line instability or passage number effects. | Verify the stability of your cell line and ensure you are using cells within a consistent and low passage number range. High passage numbers can lead to phenotypic drift and altered receptor expression. |
| Incorrect Icatibant concentration or degradation. | Confirm the concentration of your Icatibant stock solution. Prepare fresh dilutions for each experiment as peptide-based drugs can degrade with multiple freeze-thaw cycles. |
| Bradykinin concentration is too high. | If you are using bradykinin to stimulate the cells, ensure the concentration is not excessively high, which might overcome the competitive antagonism of Icatibant. Perform a dose-response curve for bradykinin in the presence of a fixed concentration of Icatibant. |
| Assay variability. | Ensure consistent cell seeding density, incubation times, and reagent concentrations. Include appropriate positive and negative controls in every experiment to monitor assay performance. |
Problem 2: We are observing a change in B2 receptor mRNA levels in our qPCR experiments after long-term Icatibant exposure, contrary to published findings.
| Possible Cause | Troubleshooting Step |
| RNA degradation. | Use an RNA stabilization solution and assess RNA integrity (e.g., using a Bioanalyzer) before proceeding with reverse transcription. |
| Primer-dimer formation or non-specific amplification. | Validate your qPCR primers for specificity and efficiency. Run a melt curve analysis after each qPCR run to check for a single, specific product. |
| Inappropriate reference gene selection. | The expression of your chosen housekeeping gene might be affected by long-term Icatibant treatment. Validate a panel of reference genes and select the most stable one for your experimental conditions. |
| Cell culture artifacts. | Long-term cell culture can lead to changes in gene expression. Ensure your control cells are cultured for the same duration and under the same conditions as the Icatibant-treated cells. |
Data Presentation
While direct quantitative data on B2 receptor expression following repeated Icatibant administration is limited in publicly available literature, a key preclinical study reported no significant change.[1] The following table illustrates how such data would be presented, based on the findings of no change.
| Treatment Group | B2 Receptor Protein Level (Relative Densitometry Units) | B2 Receptor mRNA Level (Fold Change vs. Control) | B2 Receptor Density (fmol/mg protein) |
| Control (Vehicle) | 1.00 ± 0.12 | 1.00 ± 0.15 | 150 ± 25 |
| Icatibant (Single Dose) | 0.98 ± 0.15 | 1.05 ± 0.20 | 145 ± 30 |
| Icatibant (Repeated Doses) | 1.02 ± 0.10 | 0.97 ± 0.18 | 155 ± 28 |
| Data are presented as Mean ± Standard Deviation and are illustrative based on qualitative findings of no significant change. |
Experimental Protocols
Radioligand Binding Assay for B2 Receptor
This protocol is adapted from methodologies used for B2 receptor binding assays.
-
Membrane Preparation:
-
Homogenize cells or tissues in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed (e.g., 500 x g) to remove nuclei and cellular debris.
-
Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.
-
Wash the membrane pellet by resuspension in fresh buffer and repeat the high-speed centrifugation.
-
Resuspend the final pellet in assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4) and determine the protein concentration (e.g., using a BCA assay).
-
-
Binding Assay:
-
In a 96-well plate, add membrane homogenate (typically 20-50 µg of protein).
-
Add a fixed concentration of radiolabeled bradykinin (e.g., [3H]-Bradykinin) at a concentration near its Kd.
-
For competition assays, add varying concentrations of unlabeled Icatibant or other competing ligands.
-
For saturation binding, add varying concentrations of the radioligand.
-
To determine non-specific binding, add a high concentration of unlabeled bradykinin (e.g., 1 µM) to a set of wells.
-
Incubate the plate at room temperature for a defined period (e.g., 60-90 minutes) to reach equilibrium.
-
-
Filtration and Counting:
-
Rapidly filter the contents of each well through a glass fiber filter (e.g., GF/C) using a cell harvester to separate bound from free radioligand.
-
Wash the filters multiple times with ice-cold wash buffer.
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
For saturation binding, plot specific binding against the radioligand concentration and fit the data to a one-site binding model to determine the Bmax (receptor density) and Kd (binding affinity).
-
For competition binding, plot the percentage of specific binding against the log concentration of the competing ligand to determine the IC50, which can be converted to a Ki value.
-
Western Blot for B2 Receptor Protein Quantification
This is a general protocol for Western blotting that can be optimized for B2 receptor detection.
-
Sample Preparation:
-
Lyse cells or tissues in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates.
-
Denature protein samples by boiling in Laemmli sample buffer.
-
-
Gel Electrophoresis:
-
Load equal amounts of protein (e.g., 20-40 µg) per lane onto an SDS-PAGE gel.
-
Run the gel until adequate separation of proteins is achieved.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for the B2 receptor overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Quantification:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Image the blot using a chemiluminescence detection system.
-
Quantify the band intensities using densitometry software. Normalize the B2 receptor band intensity to a loading control (e.g., β-actin or GAPDH).
-
Quantitative PCR (qPCR) for B2 Receptor mRNA Expression
This is a general protocol for qPCR that can be optimized for B2 receptor mRNA quantification.
-
RNA Extraction and cDNA Synthesis:
-
Extract total RNA from cells or tissues using a commercial kit.
-
Assess RNA quality and quantity.
-
Reverse transcribe an equal amount of RNA into cDNA using a reverse transcriptase kit.
-
-
qPCR Reaction:
-
Prepare a qPCR reaction mix containing cDNA template, forward and reverse primers for the B2 receptor gene, and a SYBR Green or TaqMan master mix.
-
Run the qPCR reaction in a real-time PCR cycler.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for the B2 receptor gene and a validated reference gene.
-
Calculate the relative expression of the B2 receptor gene using the ΔΔCt method, normalizing to the reference gene and comparing treated samples to a control group.
-
Visualizations
Caption: Bradykinin B2 Receptor Signaling Pathway.
Caption: Icatibant's competitive antagonism at the B2 receptor.
Caption: Workflow for analyzing B2 receptor protein and mRNA expression.
References
- 1. Stability of murine bradykinin type 2 receptor despite treatment with NO, bradykinin, icatibant, or C1-INH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Icatibant , the bradykinin B2 receptor antagonist with target to the interconnected kinin systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Analysis of characteristics associated with reinjection of icatibant: Results from the icatibant outcome survey - PubMed [pubmed.ncbi.nlm.nih.gov]
Addressing variability in Icatibant efficacy across different experimental models
Welcome to the technical support center for Icatibant. This resource is designed for researchers, scientists, and drug development professionals to address the variability in Icatibant efficacy observed across different experimental models. Here you will find troubleshooting guides and frequently asked questions (FAQs) to assist in your experimental design and data interpretation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for Icatibant?
Icatibant is a synthetic decapeptide that acts as a selective and competitive antagonist of the bradykinin B2 receptor (B2R).[1][2][3][4] By binding to the B2R with an affinity similar to that of bradykinin, Icatibant prevents bradykinin from activating the receptor.[2][3] This blockage inhibits the downstream signaling cascade that leads to vasodilation, increased vascular permeability, and subsequent swelling and inflammation.[2][5]
Q2: Why am I observing lower than expected efficacy of Icatibant in my animal model?
Several factors can contribute to variable efficacy in animal models:
-
Species-Specific Differences in B2R Affinity: The binding affinity and antagonist potency of Icatibant can differ across species.[4][6] It is crucial to verify the suitability of your chosen animal model by consulting literature on Icatibant's activity in that specific species.
-
Pharmacokinetics: The absorption, distribution, metabolism, and excretion (ADME) profile of Icatibant can vary between animal models, affecting its bioavailability and half-life at the target site.
-
Disease Model Pathophysiology: The efficacy of Icatibant is dependent on the extent to which the bradykinin B2 receptor pathway is involved in the pathophysiology of your specific disease model. If other inflammatory mediators play a more dominant role, the effect of Icatibant may be less pronounced.
Q3: Can Icatibant exhibit off-target effects in my experiments?
Yes, at higher concentrations (in the micromolar range), Icatibant has been shown to inhibit aminopeptidase N (APN).[7] APN is involved in the metabolism of several peptides, including angiotensin III and certain bradykinin metabolites.[7] This inhibition could lead to unexpected physiological responses in your experimental model, particularly if high local concentrations of Icatibant are achieved.
Q4: What is the recommended dosage and administration route for Icatibant in experimental models?
The optimal dosage and administration route are highly dependent on the specific experimental model (in vitro or in vivo) and the species being used. For in vivo studies in rodents, doses have been described in the literature, but it is recommended to perform a dose-response study to determine the optimal concentration for your specific model and endpoint.[2] For in vitro studies, concentrations are typically in the nanomolar to micromolar range.[1] The most common route of administration for in vivo studies is subcutaneous injection.[2]
Q5: Are there known issues with Icatibant stability or preparation that could affect my results?
Icatibant is a peptide and should be handled with care to avoid degradation. It is important to follow the manufacturer's instructions for storage and reconstitution. For in vitro experiments, it is advisable to prepare fresh solutions for each experiment and to be mindful of potential adsorption to plasticware.
Troubleshooting Guides
Issue 1: Inconsistent results in in vitro bradykinin B2 receptor antagonism assays.
| Potential Cause | Troubleshooting Step |
| Cell Line Variability | Ensure the cell line used expresses a consistent and sufficient level of the bradykinin B2 receptor. Passage number can affect receptor expression; use cells within a defined passage range. |
| Assay-Dependent Mechanism | The observed antagonism (competitive vs. non-competitive) can vary depending on the assay system (e.g., calcium mobilization vs. radioligand binding vs. smooth muscle contraction).[8] Be consistent with your assay methodology and consider the specific signaling pathway being interrogated. |
| Ligand Degradation | Both bradykinin and Icatibant are peptides susceptible to degradation by proteases. Use protease inhibitor cocktails in your assay buffer where appropriate and prepare fresh solutions. |
| Reagent Quality | Verify the quality and concentration of your bradykinin and Icatibant stocks. |
Issue 2: Lack of significant effect in an in vivo animal model of inflammation.
| Potential Cause | Troubleshooting Step |
| Inappropriate Animal Model | Confirm that the bradykinin B2 receptor plays a significant role in the inflammatory process of your chosen model. Research the expression and function of B2R in the target tissue of your model. |
| Species Specificity | Icatibant's affinity for the B2R can be lower in some species compared to humans.[6] Investigate the literature for data on Icatibant's potency in your chosen species or consider using a different model. |
| Suboptimal Dosing or Timing | The dose and timing of Icatibant administration relative to the inflammatory stimulus are critical. Conduct a dose-response and time-course study to determine the optimal experimental window. |
| Pharmacokinetic Issues | The bioavailability and half-life of Icatibant may be different in your animal model. Consider pharmacokinetic studies to determine the drug concentration at the site of action. |
| Off-Target Effects | At high doses, off-target effects on aminopeptidase N could confound results.[7] If using high concentrations, consider control experiments to assess the potential impact of APN inhibition. |
Quantitative Data Summary
The following tables summarize key quantitative data for Icatibant from various studies.
Table 1: Icatibant Pharmacokinetic Parameters in Healthy Human Subjects (30 mg Subcutaneous Dose)
| Parameter | Value (Mean ± SD) | Reference |
| Bioavailability | ~97% | [2] |
| Tmax (Time to Peak Plasma Concentration) | ~0.75 hours | [2] |
| Cmax (Peak Plasma Concentration) | 974 ± 280 ng/mL | [2] |
| AUC (Area Under the Curve) | 2165 ± 568 ng·hr/mL | [2] |
| Elimination Half-life | 1.4 ± 0.4 hours | [2] |
Table 2: Icatibant In Vitro Antagonist Potency at the Human Bradykinin B2 Receptor
| Assay | Potency Metric | Value | Reference |
| Calcium Mobilization | Kb | 2.81 nM | [1] |
| Human Umbilical Vein Contraction | pA2 | 8.06 (equivalent to 8.71 nM) | [1] |
Experimental Protocols
Key Experiment: In Vitro Calcium Mobilization Assay for B2 Receptor Antagonism
Objective: To determine the antagonist potency of Icatibant at the bradykinin B2 receptor.
Materials:
-
Chinese Hamster Ovary (CHO) cells stably expressing the recombinant human bradykinin B2 receptor.
-
Bradykinin (BK).
-
Icatibant.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
96-well black, clear-bottom microplates.
-
Fluorescence plate reader with kinetic reading capabilities.
Methodology:
-
Cell Plating: Seed the CHO-B2R cells into 96-well plates at an appropriate density and allow them to adhere overnight.
-
Dye Loading: Wash the cells with assay buffer and then incubate with the calcium-sensitive dye according to the manufacturer's protocol.
-
Compound Preparation: Prepare serial dilutions of Icatibant in the assay buffer. Also, prepare a stock solution of bradykinin.
-
Antagonist Incubation: After dye loading, wash the cells and add the different concentrations of Icatibant. Incubate for a predetermined time (e.g., 30 minutes) at room temperature.
-
Agonist Stimulation and Measurement: Place the plate in the fluorescence reader. Add a concentration of bradykinin that elicits a submaximal response (e.g., EC80) to all wells simultaneously using an automated injector.
-
Data Acquisition: Measure the fluorescence intensity kinetically for a set period (e.g., 2-3 minutes) to capture the calcium flux.
-
Data Analysis: Determine the inhibitory concentration (IC50) of Icatibant by plotting the percentage of inhibition against the log concentration of Icatibant. Calculate the antagonist potency (Kb) using the Cheng-Prusoff equation.
Visualizations
Caption: Icatibant competitively antagonizes the bradykinin B2 receptor.
Caption: A logical workflow for troubleshooting Icatibant efficacy issues.
References
- 1. In Vitro Pharmacological Profile of a New Small Molecule Bradykinin B2 Receptor Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Icatibant , the bradykinin B2 receptor antagonist with target to the interconnected kinin systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparison of the molecular interactions of two antagonists, MEN16132 or icatibant, at the human kinin B2 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Icatibant - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The bradykinin B2 receptor antagonist icatibant (Hoe 140) blocks aminopeptidase N at micromolar concentrations: off-target alterations of signaling mediated by the bradykinin B1 and angiotensin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Refinement of Icatibant administration techniques for consistent results
This technical support center provides researchers, scientists, and drug development professionals with detailed guidance on the administration of Icatibant for consistent and reliable experimental results. The information is presented in a question-and-answer format, supplemented with detailed protocols, data tables, and visualizations.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of action for Icatibant? A1: Icatibant is a synthetic decapeptide that acts as a selective competitive antagonist for the bradykinin B2 receptor (B2R).[1][2] It has an affinity for the B2R similar to that of bradykinin itself.[1][3] In pathological conditions like hereditary angioedema (HAE), excessive bradykinin is produced, which binds to B2 receptors on endothelial cells.[2] This binding triggers vasodilation and increases vascular permeability, leading to swelling, inflammation, and pain.[1][2] Icatibant competitively blocks bradykinin from binding to the B2R, thereby preventing these downstream effects and mitigating the symptoms.[1][2][4]
Q2: What are the recommended storage and stability conditions for Icatibant? A2: Icatibant solution for injection should be stored between 2°C and 25°C (36°F and 77°F).[5] It should not be frozen and should be kept in the original carton to protect it from light.[6][7] The solution is supplied in a pre-filled syringe and should be clear and colorless; do not use if it contains particles or is discolored.[7][8] Studies have shown it is stable for up to 24 months under recommended conditions.[9]
Q3: How is Icatibant metabolized, and are there potential drug interactions to consider in experimental designs? A3: Icatibant is primarily metabolized into inactive metabolites by proteolytic enzymes.[1][6] Importantly, the cytochrome P450 (CYP) enzyme system is not involved in its metabolism.[1][6] This indicates a low potential for metabolic drug-drug interactions with compounds that are substrates, inhibitors, or inducers of CYP isoenzymes.[10]
Q4: What is the general pharmacokinetic profile of Icatibant following subcutaneous administration? A4: Following subcutaneous (SC) administration, Icatibant has a high absolute bioavailability of approximately 97%.[1][6] Maximum plasma concentrations (Cmax) are reached quickly, typically in about 0.75 hours (45 minutes).[1][6][7] The mean elimination half-life is relatively short, around 1.4 to 2.0 hours.[1][7][11] The pharmacokinetics have been shown to be dose-proportional for single SC doses, and no significant accumulation was observed with repeated dosing at 6-hour intervals.[7]
Troubleshooting Guide
Q1: I'm observing significant injection site reactions (redness, swelling) in my animal models. How can I determine if this is a compound effect or a technique issue, and how can I minimize it? A1: This is a critical observation, as severe reactions can introduce inflammatory artifacts and confound results.
-
Known Compound Effect: Injection site reactions are the most common adverse effect of Icatibant, occurring in almost all subjects in clinical trials.[12][13] These reactions are typically mild to moderate, transient, and characterized by erythema, swelling, and a burning sensation, which often resolve without intervention.[13] This is thought to be due to a partial agonist activity of the drug, potentially leading to local histamine release.[14]
-
Refining Your Technique: To minimize reactions caused by the procedure itself, follow these best practices:
-
Use a small needle: For mice and rats, a 25-27 gauge needle is recommended to minimize tissue trauma.[15]
-
Rotate injection sites: If repeated dosing is necessary, vary the injection site (e.g., alternating between the loose skin over the neck/shoulders and the flank) to prevent cumulative irritation.[4]
-
Control injection volume and speed: Large volumes can cause pain and leakage.[5] For mice, the maximum SC volume is typically around 1-2 mL, depending on the animal's size.[15] Inject the solution slowly and steadily over at least 30 seconds to allow for tissue expansion and reduce pressure.[8][10]
-
Ensure solution is at room/body temperature: Injecting cold solutions can cause discomfort and potential local reactions.[12]
-
Check vehicle pH and osmolality: The clinical formulation of Icatibant has a pH of approximately 5.5 and is isotonic.[16] Ensure your experimental vehicle is non-irritating, with a pH as close to neutral (~7.0) as possible and isotonic.[17]
-
Q2: The efficacy of Icatibant seems inconsistent between my experimental groups. What factors in my administration protocol could be causing this variability? A2: Consistency is key for reproducible results. Several factors related to administration can introduce variability:
-
Injection Site Leakage: Loss of injectate is a common source of dosing error. To prevent this, use the "tenting" technique where you gently lift a fold of skin. Insert the needle into the base of the tent at a shallow angle. After injecting, pause briefly before withdrawing the needle and apply gentle pressure to the site with a sterile gauze to help seal the puncture.[15]
-
Variable Absorption Rate: The absorption rate from an SC injection can be influenced by the injection site. While the loose skin over the dorsal scapular region is common, ensure you are using the same anatomical location for all animals in your study to maintain consistent absorption kinetics.
-
Incorrect Needle Placement: If the needle is inserted too deeply, you may deliver an intramuscular (IM) injection, or if it is too shallow, an intradermal injection. Both will alter the absorption profile. Ensure the needle is in the subcutaneous space by confirming a small bleb (fluid pocket) forms under the skin as you inject.[4] Before injecting, it is good practice to aspirate (pull back slightly on the plunger); if blood enters the syringe, you have entered a vessel and should reposition the needle.[2]
Q3: I am not seeing the expected physiological response (e.g., antagonism of a bradykinin challenge). Could my preparation or dosing be incorrect? A3: If the compound's efficacy is lower than expected, consider the following:
-
Dose Selection: The clinical dose of 30 mg for an adult human does not translate directly to animal models. Preclinical studies in rats and mice have used daily SC doses ranging from 6 mg/kg to 15 mg/kg for toxicology assessments.[6] Dose-finding for efficacy in your specific model is crucial. A bradykinin challenge model, where a physiological response to bradykinin (like transient hypotension) is measured with and without Icatibant, can be used to establish an effective dose.[9]
-
Short Half-Life: Icatibant has a short elimination half-life (1.4-2.0 hours).[1][7][11] If your experimental endpoint is several hours after administration, the drug may have been cleared. The timing of your measurements relative to the injection is critical. For sustained antagonism, more frequent dosing (e.g., every 6 hours) or a continuous delivery method may be required.
-
Vehicle and Solubility: Icatibant is a peptide. Ensure it is fully dissolved in a suitable, sterile vehicle (e.g., sterile isotonic saline). If the compound precipitates out of solution upon preparation or at the injection site, its bioavailability will be drastically reduced. It is good practice to visually inspect your solution for clarity before each injection.
Data Presentation
Table 1: Pharmacokinetic Parameters of Icatibant (30 mg SC Dose in Healthy Adults)
| Parameter | Mean Value | Standard Deviation | Unit | Citation(s) |
|---|---|---|---|---|
| Absolute Bioavailability | ~97 | N/A | % | [1][6] |
| Time to Cmax (Tmax) | ~0.75 | N/A | hours | [1][6][7] |
| Max Concentration (Cmax) | 974 | 280 | ng/mL | [1][6][7] |
| Area Under Curve (AUC0-∞) | 2165 | 568 | ng·hr/mL | [6][7] |
| Elimination Half-Life (t1/2) | 1.4 | 0.4 | hours | [1][6] |
| Plasma Clearance | 245 | 58 | mL/min |[1][6] |
Table 2: Subcutaneous Doses Used in Preclinical Animal Studies
| Species | Dosing Regimen | Study Type | Notes | Citation(s) |
|---|---|---|---|---|
| Mouse | Up to 15 mg/kg/day (twice weekly) | Carcinogenicity | No evidence of tumorigenicity observed. | [6] |
| Rat | Up to 6 mg/kg/day (daily) | Carcinogenicity | No evidence of tumorigenicity observed. | [6] |
| Rat | Up to 10 mg/kg/day (daily) | Fertility | No effects on male fertility or reproductive performance. | [6] |
| Rat | 25 nmol/kg/day (~0.026 mg/kg/day) | Cardiovascular | Chronic blockade from birth increased systolic blood pressure in normotensive rats. | [1] |
| Rabbit | Doses >0.025x MRHD* | Reproduction | Observed premature birth and abortion. | [6] |
*MRHD = Maximum Recommended Human Dose on a mg/m² basis.
Experimental Protocols
Protocol 1: Subcutaneous Administration of Icatibant in a Rodent Model (Mouse/Rat)
This protocol outlines the best practices for achieving consistent subcutaneous delivery of Icatibant in a research setting.
1. Materials:
-
Icatibant solution (prepared in a sterile, isotonic vehicle, e.g., 0.9% saline, at the desired concentration)
-
Sterile syringes (e.g., 1 mL tuberculin syringes)
-
Sterile, single-use hypodermic needles (25-27 gauge recommended for mice; 23-26 gauge for rats)
-
70% alcohol wipes
-
Appropriate animal restraint device
-
Sterile gauze
2. Preparation:
-
Calculate the precise injection volume for each animal based on its body weight and the target dose (mg/kg).
-
Gently warm the Icatibant solution to room temperature or 37°C prior to injection to minimize discomfort.[12]
-
Aseptically draw the calculated volume into a new sterile syringe using a new sterile needle. Ensure no air bubbles are present.
-
Change to a new sterile needle for the injection itself. This ensures the needle is sharp and has not been contaminated.
3. Administration Procedure:
-
Securely but gently restrain the animal. For SC injections, the loose skin over the dorsal scapular region (scruff) is the most common and reliable site.[2]
-
Using your non-dominant hand, gently lift a fold of skin to create a "tent."[2][15]
-
With your dominant hand, hold the syringe with the needle bevel facing up. Insert the needle at a shallow angle (~30-45 degrees) into the base of the skin tent, parallel to the animal's body.[15] Be careful not to pass through to the other side.
-
Once the needle is in the subcutaneous space, gently pull back on the plunger (aspirate) for 1-2 seconds.
-
If no fluid or blood enters the syringe: The needle is correctly placed. Proceed to the next step.
-
If blood enters the syringe: You have entered a blood vessel. Withdraw the needle completely, discard both needle and syringe, and start over with fresh materials at a slightly different site.[2]
-
-
Inject the solution slowly and steadily. A small lump or "bleb" should form under the skin, which will dissipate as the solution is absorbed.
-
Once the full volume is delivered, pause for a moment before smoothly withdrawing the needle along the same path of entry.
-
Immediately apply gentle pressure to the injection site with a piece of sterile gauze for a few seconds to prevent any leakage of the solution.[15]
-
Return the animal to its cage and monitor for any immediate adverse reactions. Dispose of the syringe and needle in an approved sharps container.
Protocol 2: In Vitro Quantification of Bradykinin B2 Receptor Antagonism
This protocol describes a general method for assessing Icatibant's efficacy using a cell-based calcium mobilization assay.
1. Materials:
-
Cell line expressing the human bradykinin B2 receptor (e.g., transfected CHO or HEK293 cells)
-
Cell culture medium and reagents
-
Bradykinin (agonist)
-
Icatibant (antagonist)
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with calcium and magnesium)
-
Fluorometric imaging plate reader (FLIPR) or similar instrument capable of measuring intracellular calcium flux
2. Procedure:
-
Cell Plating: Seed the B2R-expressing cells into a 96-well or 384-well black, clear-bottom assay plate at an appropriate density and allow them to adhere overnight.
-
Dye Loading: The next day, remove the culture medium and load the cells with the calcium-sensitive dye according to the manufacturer's instructions (typically a 30-60 minute incubation at 37°C).
-
Compound Preparation: Prepare serial dilutions of Icatibant in assay buffer to create a dose-response curve. Also, prepare a solution of bradykinin at a concentration known to elicit a submaximal response (e.g., EC80).
-
Antagonist Pre-incubation: After dye loading, wash the cells with assay buffer. Add the various concentrations of Icatibant (and a vehicle-only control) to the wells and incubate for a specified period (e.g., 15-30 minutes) at room temperature or 37°C.
-
Calcium Flux Measurement:
-
Place the assay plate into the fluorometric plate reader.
-
Establish a stable baseline fluorescence reading for each well.
-
Program the instrument to inject the EC80 concentration of bradykinin into all wells simultaneously.
-
Immediately begin recording the change in fluorescence intensity over time (typically 1-3 minutes). The binding of bradykinin to B2R will trigger a rapid increase in intracellular calcium, causing a spike in fluorescence.
-
-
Data Analysis:
-
Calculate the peak fluorescence response for each well after agonist addition.
-
Normalize the data by subtracting the baseline reading.
-
Plot the peak response against the concentration of Icatibant.
-
Fit the resulting dose-response curve using a non-linear regression model (e.g., four-parameter logistic equation) to determine the IC50 value of Icatibant. This value represents the concentration of Icatibant required to inhibit 50% of the bradykinin-induced calcium response.
-
Mandatory Visualizations
Caption: Mechanism of Icatibant as a competitive antagonist at the Bradykinin B2 receptor.
Caption: Standardized workflow for an in vivo Icatibant experiment.
Caption: Troubleshooting decision tree for Icatibant experiments.
References
- 1. EFFECT OF EARLY BLOCKADE OF BRADYKININ B2-RECEPTORS ON THE BLOOD PRESSURE PHENOTYPE OF NORMOTENSIVE AND SPONTANEOUSLY HYPERTENSIVE RATS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Icatibant, a New Bradykinin-Receptor Antagonist, in Hereditary Angioedema - PMC [pmc.ncbi.nlm.nih.gov]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. Therapeutic potential of icatibant (HOE-140, JE-049) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ahajournals.org [ahajournals.org]
- 7. researchgate.net [researchgate.net]
- 8. Long‐term safety of icatibant treatment of patients with angioedema in real‐world clinical practice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ir.pharvaris.com [ir.pharvaris.com]
- 10. Treatment of hereditary angioedema with icatibant: efficacy in clinical trials versus effectiveness in the real-world setting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Randomized placebo-controlled trial of the bradykinin B₂ receptor antagonist icatibant for the treatment of acute attacks of hereditary angioedema: the FAST-3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Icatibant, an inhibitor of bradykinin receptor 2, for hereditary angioedema attacks: prospective experimental single-cohort study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Hereditary Angioedema Attacks Resolve Faster and Are Shorter after Early Icatibant Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 14. dailymed.nlm.nih.gov [dailymed.nlm.nih.gov]
- 15. Large Predominance of Off-Label Prescriptions of C1-Inhibitor Concentrates and Icatibant in a Real-Life Setting: A Retrospective Clinical Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. | BioWorld [bioworld.com]
- 17. Safety and efficacy of icatibant self-administration for acute hereditary angioedema - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Efficacy of Icatibant Acetate Versus First-Generation B2R Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of Icatibant acetate, a second-generation bradykinin B2 receptor (B2R) antagonist, with first-generation B2R antagonists. The comparison is supported by experimental data on receptor binding affinities and functional antagonism. Detailed experimental protocols and visual diagrams of key biological and experimental processes are included to provide a comprehensive overview for research and drug development professionals.
Introduction to Bradykinin B2 Receptor Antagonists
Bradykinin is a potent vasodilator peptide that mediates its effects through two G protein-coupled receptors, the B1 and B2 receptors. The B2 receptor is constitutively expressed in a variety of tissues and is responsible for the acute inflammatory effects of bradykinin, including vasodilation, increased vascular permeability, and pain.[1][2] Consequently, antagonists of the B2R have been developed for therapeutic applications in conditions characterized by excessive bradykinin activity, most notably Hereditary Angioedema (HAE).[3]
First-generation B2R antagonists, such as NPC-567 and NPC-349, are peptide analogs of bradykinin.[4] While they were instrumental in the initial exploration of B2R pharmacology, their clinical utility was hampered by low affinity for the B2R and susceptibility to degradation by peptidases.[4] this compound (HOE-140) is a second-generation, synthetic decapeptide B2R antagonist designed for greater potency, selectivity, and resistance to enzymatic degradation.[3][5]
Quantitative Efficacy Comparison
The following tables summarize the in vitro efficacy of this compound compared to the first-generation B2R antagonist, NPC-567. Data for another first-generation antagonist, NPC-349, is less readily available in comparative studies, reflecting its limited progression in research.
Table 1: Receptor Binding Affinity (Ki) at the Human Bradykinin B2 Receptor
| Compound | Ki (nM) | Reference |
| This compound | 0.41 - 0.798 | [3] |
| NPC-567 | 4.1 - 7.2 |
Lower Ki values indicate higher binding affinity.
Table 2: Functional Antagonist Potency (pA2/pKB) in Human Tissue/Cells
| Compound | pA2 / pKB | Assay System | Reference |
| This compound | 8.18 | Human Umbilical Vein | |
| NPC-567 | 5.60 | Human Umbilical Vein |
pA2/pKB is the negative logarithm of the molar concentration of an antagonist that produces a 2-fold shift in the concentration-response curve of an agonist. Higher values indicate greater potency.
Signaling Pathway and Experimental Workflows
To understand the mechanism of action and the methods used to determine efficacy, the following diagrams illustrate the B2R signaling pathway and a typical experimental workflow for antagonist characterization.
Experimental Protocols
Radioligand Competition Binding Assay
This assay determines the affinity of a test compound (e.g., Icatibant or NPC-567) for the B2 receptor by measuring its ability to compete with a radiolabeled ligand (e.g., [³H]-Bradykinin) for binding to the receptor.
Materials:
-
Cell membranes from CHO-K1 cells stably expressing the human B2 receptor.
-
Radioligand: [³H]-Bradykinin (specific activity ~80-100 Ci/mmol).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂ and 0.1% Bovine Serum Albumin (BSA).
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Test compounds (Icatibant, NPC-567) at various concentrations.
-
Non-specific binding control: Unlabeled Bradykinin (1 µM).
-
96-well filter plates (e.g., GF/C).
-
Scintillation counter.
Procedure:
-
Reaction Setup: In a 96-well plate, add the following in a total volume of 200 µL:
-
50 µL of Assay Buffer.
-
50 µL of [³H]-Bradykinin at a final concentration of ~0.1-0.5 nM.
-
50 µL of the test compound at various dilutions (e.g., 10⁻¹¹ to 10⁻⁵ M) or unlabeled Bradykinin for non-specific binding.
-
50 µL of cell membrane preparation (typically 5-20 µg of protein per well).
-
-
Incubation: Incubate the plate at room temperature (~22-25°C) for 60-90 minutes with gentle shaking to reach binding equilibrium.
-
Filtration: Rapidly filter the incubation mixture through the pre-wetted filter plate using a vacuum manifold.
-
Washing: Wash the filters three times with 200 µL of ice-cold Wash Buffer to remove unbound radioligand.
-
Quantification: Dry the filter plate, add scintillation cocktail to each well, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Calculate the IC₅₀ (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Convert the IC₅₀ value to a Ki (inhibition constant) value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Calcium Mobilization Functional Assay
This cell-based functional assay measures the ability of an antagonist to block the increase in intracellular calcium concentration induced by the agonist (Bradykinin) binding to the B2 receptor.
Materials:
-
CHO-K1 cells stably expressing the human B2 receptor, seeded in 96-well black, clear-bottom plates.
-
Assay Buffer: Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or a no-wash calcium assay kit).
-
Bradykinin (agonist).
-
Test compounds (Icatibant, NPC-567).
-
A fluorescence plate reader with an injection system.
Procedure:
-
Cell Plating: Seed the cells in 96-well plates and allow them to attach and grow to ~90% confluency.
-
Dye Loading: Remove the culture medium and load the cells with the calcium-sensitive fluorescent dye according to the manufacturer's instructions. This typically involves a 30-60 minute incubation at 37°C.
-
Antagonist Incubation: Add various concentrations of the test antagonist (e.g., Icatibant or NPC-567) to the wells and incubate for 15-30 minutes at room temperature.
-
Agonist Stimulation and Measurement: Place the plate in the fluorescence reader. Inject a concentration of Bradykinin that elicits a submaximal response (EC₈₀) into the wells.
-
Fluorescence Reading: Immediately measure the fluorescence intensity over time (typically for 60-120 seconds) to capture the peak calcium response.
-
Data Analysis: Determine the inhibitory effect of the antagonist at each concentration by comparing the peak fluorescence response to control wells (agonist only). Plot the percent inhibition against the antagonist concentration to determine the IC₅₀. The antagonist potency can also be expressed as a pA₂ or pKB value derived from Schild analysis if competitive antagonism is demonstrated.
Conclusion
The experimental data clearly demonstrates the superior efficacy of this compound over first-generation B2R antagonists like NPC-567. Icatibant exhibits a significantly higher binding affinity (lower Ki value) for the human B2 receptor, translating to a much greater functional potency (higher pA₂ value) in blocking bradykinin-induced cellular responses. The structural modifications in Icatibant not only enhance its receptor affinity but also confer resistance to peptidases, improving its pharmacokinetic profile and making it a clinically effective therapeutic for HAE.[4] The limitations of first-generation antagonists, primarily their low affinity and metabolic instability, precluded their clinical development and highlight the significant advancement represented by this compound in the targeted therapy of bradykinin-mediated diseases.
References
- 1. The bradykinin B2 receptor antagonist icatibant (Hoe 140) blocks aminopeptidase N at micromolar concentrations: off-target alterations of signaling mediated by the bradykinin B1 and angiotensin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Bradykinin receptors and their antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacological characterization of the bradykinin B2 receptor: inter-species variability and dissociation between binding and functional responses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. resources.revvity.com [resources.revvity.com]
Validating the selectivity of Icatibant for the bradykinin B2 receptor over B1
A comprehensive guide for researchers validating the selectivity of Icatibant for the bradykinin B2 receptor over the B1 receptor, supported by experimental data and detailed protocols.
Icatibant, a synthetic decapeptide, is a potent and highly selective competitive antagonist of the bradykinin B2 receptor (B2R).[1][2][3][4][5][6][7] Its selectivity is crucial for its therapeutic action in conditions like Hereditary Angioedema (HAE), where the B2R is overstimulated by bradykinin, leading to increased vascular permeability, swelling, and pain.[5] This guide provides a detailed comparison of Icatibant's activity at both the bradykinin B1 (B1R) and B2 receptors, presenting quantitative data, experimental methodologies, and visual representations of the underlying signaling pathways.
Comparative Selectivity of Icatibant
Experimental data consistently demonstrates Icatibant's high affinity for the B2R, with significantly lower affinity for the B1R. This selectivity ensures targeted therapeutic effects with minimal off-target interactions at the B1R.
| Receptor | Parameter | Value (nM) | Cell Line/Tissue |
| Bradykinin B2 Receptor | Kᵢ | 0.798[1][2][3] | - |
| IC₅₀ | 1.07[1][2][3] | A-431 cells (human epidermoid carcinoma)[2] / CHO cells (Chinese hamster ovary)[2] | |
| Kₑ | 2.81[8] | CHO cells expressing recombinant human B2 receptor[8] | |
| pA₂ | 8.06 (equivalent to 8.71 nM)[8] | Human isolated umbilical vein[8] | |
| Bradykinin B1 Receptor | Affinity | 100-fold lower than for B2R[9] | - |
| Interaction | Antagonizes at high micromolar concentrations[3][8] | - |
Understanding the Signaling Pathways
Both B1 and B2 receptors are G protein-coupled receptors (GPCRs) that, upon activation by their respective ligands, primarily couple to Gαq proteins.[10][11] This initiates a signaling cascade through phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺), a key second messenger in inflammatory processes.[10][11][12] While both receptors can utilize this pathway, their expression patterns differ significantly. The B2R is constitutively expressed in many tissues, whereas the B1R is typically induced by inflammation and tissue injury.[10][11][13][14]
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Icatibant, a New Bradykinin-Receptor Antagonist, in Hereditary Angioedema - PMC [pmc.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. In Vitro Pharmacological Profile of a New Small Molecule Bradykinin B2 Receptor Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 9. An evidence-based review of the potential role of icatibant in the treatment of acute attacks in hereditary angioedema type I and II - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A modular map of Bradykinin-mediated inflammatory signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Bradykinin specificity and signaling at GPR100 and B2 kinin receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Signal transduction pathways for B1 and B2 bradykinin receptors in bovine pulmonary artery endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Magic™ In Vitro Cell based Bradykinin Receptor Functional Assay Service - Creative Biolabs [creative-biolabs.com]
- 14. researchgate.net [researchgate.net]
A Comparative Analysis of Icatibant and Ecallantide in Blocking Kallikrein-Kinin System Activity
In the management of hereditary angioedema (HAE), a rare genetic disorder characterized by recurrent episodes of severe swelling, two key therapeutic agents, Icatibant and Ecallantide, offer distinct mechanisms for mitigating the debilitating symptoms mediated by the kallikrein-kinin system. This guide provides a comprehensive comparison of their performance, supported by experimental data, to inform researchers, scientists, and drug development professionals.
Executive Summary
Icatibant, a synthetic decapeptide, functions as a selective bradykinin B2 receptor antagonist, directly blocking the action of bradykinin, the key mediator of swelling in HAE.[1][2] In contrast, Ecallantide is a recombinant 60-amino acid protein that acts as a potent and specific inhibitor of plasma kallikrein, an enzyme responsible for the production of bradykinin.[3][4] While both drugs are effective in treating acute HAE attacks, their different points of intervention in the bradykinin signaling pathway result in distinct pharmacological profiles.
Data Presentation: A Head-to-Head Comparison
The following tables summarize the key quantitative data for Icatibant and Ecallantide, providing a clear comparison of their biochemical and clinical properties.
Table 1: Biochemical Potency
| Parameter | Icatibant | Ecallantide | Reference(s) |
| Target | Bradykinin B2 Receptor | Plasma Kallikrein | [1][3] |
| Mechanism of Action | Competitive Antagonist | Reversible Inhibitor | [2][5] |
| Binding Affinity (Ki) | 0.60 - 0.798 nM | 25 pM | [3][6] |
| IC50 | 1.07 nM | Not directly comparable | [1][6] |
Table 2: Clinical Efficacy in Acute HAE Attacks
| Parameter | Icatibant (FAST Trials) | Ecallantide (EDEMA Trials) | Reference(s) |
| Dosage | 30 mg subcutaneous injection | 30 mg subcutaneous injection | [7][8] |
| Median Time to Onset of Symptom Relief | 1.9 - 2.1 hours | ~2-3 hours for maximum plasma concentration | [5][9] |
| Median Time to Almost Complete Symptom Relief | 3.5 - 19.7 hours | - | [9] |
It is important to note that direct head-to-head clinical trial data comparing Icatibant and Ecallantide is limited. The data presented here is from separate clinical trial programs for each drug.
Signaling Pathway and Drug Intervention
The diagram below illustrates the bradykinin signaling pathway and the distinct points of intervention for Icatibant and Ecallantide.
Caption: Bradykinin signaling pathway and points of drug intervention.
Experimental Protocols
A common method for determining kallikrein activity and the inhibitory effect of drugs like Ecallantide is the chromogenic substrate assay.
Chromogenic Kallikrein Activity Assay Protocol
1. Principle: This assay measures the enzymatic activity of plasma kallikrein by observing the cleavage of a chromogenic substrate. The substrate, H-D-Pro-Phe-Arg-p-nitroaniline (pNA), is colorless, but upon cleavage by kallikrein, it releases p-nitroaniline (pNA), which is yellow and can be quantified spectrophotometrically at 405 nm.[10][11] The rate of pNA release is directly proportional to the kallikrein activity.
2. Reagents and Materials:
-
Purified plasma kallikrein
-
Chromogenic substrate: H-D-Pro-Phe-Arg-pNA (e.g., S-2302)
-
Tris Buffer, pH 7.8
-
Test inhibitor (e.g., Ecallantide) at various concentrations
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
-
Acetic acid (20%) or Citric acid (2%) for endpoint assays
3. Assay Procedure (Initial Rate Method):
-
Prepare a solution of purified plasma kallikrein in Tris buffer.
-
In a 96-well plate, add the Tris buffer and the test inhibitor at various dilutions.
-
Add the plasma kallikrein solution to each well and incubate for a pre-determined time (e.g., 5-10 minutes) at 37°C to allow for inhibitor binding.
-
Initiate the reaction by adding the chromogenic substrate to each well.
-
Immediately measure the change in absorbance at 405 nm over time using a microplate reader set to kinetic mode.
-
The rate of the reaction (ΔA/min) is calculated from the linear portion of the absorbance curve.
-
A control reaction without the inhibitor is performed to determine the maximum enzyme activity.
-
The percentage of inhibition is calculated for each inhibitor concentration, and the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.
4. Assay Procedure (Endpoint Method):
-
Follow steps 1-4 of the initial rate method.
-
Allow the reaction to proceed for a fixed period (e.g., 10-15 minutes) at 37°C.
-
Stop the reaction by adding an acid solution (e.g., 20% acetic acid).
-
Read the final absorbance at 405 nm.
-
Calculate the percentage of inhibition as described for the initial rate method.
The following diagram outlines the general workflow for assessing a kallikrein inhibitor using a chromogenic assay.
Caption: Experimental workflow for a chromogenic kallikrein inhibitor assay.
Conclusion
Both Icatibant and Ecallantide are valuable tools in the therapeutic arsenal against HAE, each with a distinct and well-defined mechanism of action. Icatibant offers a direct approach by blocking the final step of the bradykinin-mediated signaling cascade, while Ecallantide acts upstream to prevent the generation of bradykinin. The choice between these agents may depend on various factors, including patient-specific characteristics and clinical presentation. The experimental protocols and comparative data presented in this guide provide a solid foundation for further research and development in the field of kallikrein-kinin system modulation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Icatibant | C59H89N19O13S | CID 6918173 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Ecallantide | C305H442N88O91S8 | CID 44152182 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Ecallantide for the Treatment of Hereditary Angiodema in Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. Hereditary Angioedema Therapy: Kallikrein Inhibition and Bradykinin Receptor Antagonism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Icatibant for Multiple Hereditary Angioedema Attacks across the Controlled and Open-Label Extension Phases of FAST-3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. coachrom.com [coachrom.com]
- 11. Kallikrein-like activity, plasma - ChromogenicSubstrates.com [chromogenicsubstrates.com]
Assessing the cost-effectiveness of Icatibant compared to other HAE treatments in research
For researchers, scientists, and drug development professionals, understanding the economic viability of new therapies is as crucial as their clinical efficacy. This guide provides an objective comparison of the cost-effectiveness of Icatibant, a bradykinin B2 receptor antagonist for on-demand treatment of Hereditary Angioedema (HAE) attacks, with other prominent HAE therapies. The analysis is supported by experimental data from key clinical trials and economic models.
Hereditary Angioedema is a rare genetic disorder characterized by recurrent and unpredictable episodes of severe swelling. The economic burden of HAE is substantial, encompassing direct costs of medication and healthcare utilization, as well as indirect costs related to lost productivity. This guide delves into the cost-effectiveness of Icatibant in this context, offering a valuable resource for strategic decision-making in drug development.
Comparative Cost-Effectiveness Analysis
The cost-effectiveness of HAE treatments is typically evaluated through metrics such as the cost per attack treated, the cost per quality-adjusted life-year (QALY) gained, and the total annual cost of therapy. The following tables summarize quantitative data from various economic studies, comparing Icatibant with other on-demand and prophylactic treatments.
On-Demand Treatment Comparison
Icatibant is a first-line on-demand treatment for acute HAE attacks. Its primary competitors in this category include C1-esterase inhibitor (C1-INH) concentrates (both plasma-derived and recombinant) and ecallantide, a plasma kallikrein inhibitor.
| Treatment | Cost per Attack (USD) | Incremental Cost-Effectiveness Ratio (ICER) per QALY Gained (USD) | Key Considerations |
| Icatibant | $1,577 - $14,806[1][2] | $488,349[2][3] | Subcutaneous self-administration, reducing healthcare utilization costs.[4] Higher redosing rates in some studies can increase overall cost.[2][3][5] |
| Plasma-derived C1-INH | $2,169 - $14,668[1][2] | $483,892[2][3] | Intravenous administration, often requiring healthcare professional assistance. |
| Recombinant human C1-INH | $12,905[2][3] | $420,941[2][3] | Lower redosing rates compared to Icatibant contribute to better cost-effectiveness in some models.[2][3] |
| Ecallantide | $21,068[2][3] | $689,773[2][3] | Requires administration by a healthcare provider, increasing associated costs.[3] |
Note: Costs can vary significantly based on the healthcare system (e.g., UK vs. US) and the specifics of the economic model used.
Comparison with Prophylactic Treatments
Prophylactic therapies aim to reduce the frequency and severity of HAE attacks. While Icatibant is an on-demand treatment, its cost-effectiveness is intrinsically linked to the use of prophylactic agents, as patients on prophylaxis may still require rescue medication for breakthrough attacks. Key prophylactic treatments include plasma-derived C1-INH, lanadelumab, and berotralstat.
| Prophylactic Treatment Strategy | Annual Cost (USD) | Impact on On-Demand Treatment Need | Key Considerations |
| No Prophylaxis (On-demand Icatibant as needed) | Varies based on attack frequency | High | Higher potential for emergency department visits and hospitalizations. |
| Lanadelumab | High | Significantly reduces attack frequency, thereby decreasing the need for on-demand treatment. | High upfront drug cost, but potential for long-term savings through attack prevention. |
| Berotralstat | High | Reduces attack frequency, leading to less reliance on rescue medications like Icatibant. | Oral administration offers a convenience advantage. |
| Plasma-derived C1-INH (prophylactic) | High | Reduces attack frequency. | Intravenous or subcutaneous administration options available. |
Signaling Pathways in Hereditary Angioedema
HAE is primarily a bradykinin-mediated disease. A deficiency in functional C1-esterase inhibitor (C1-INH) leads to dysregulation of the kallikrein-kinin system, resulting in excessive bradykinin production. Bradykinin binds to its B2 receptor on endothelial cells, leading to increased vascular permeability and subsequent angioedema. Icatibant acts as a selective antagonist of the bradykinin B2 receptor, directly inhibiting the pathway responsible for HAE symptoms.
Caption: HAE pathophysiology and the mechanism of action of Icatibant.
Experimental Protocols of Key Clinical Trials
The clinical efficacy and safety of HAE treatments are established through rigorous clinical trials. The methodologies of these trials are critical for interpreting the cost-effectiveness data.
Icatibant: The FAST-3 Trial
The "For Angioedema Subcutaneous Treatment" (FAST-3) trial was a pivotal Phase III study that evaluated the efficacy and safety of Icatibant.
-
Study Design: Randomized, double-blind, placebo-controlled.
-
Patient Population: Adults with HAE type I or II experiencing a moderate to severe cutaneous or abdominal attack, or a mild to moderate laryngeal attack.
-
Intervention: A single subcutaneous injection of Icatibant 30 mg or placebo.
-
Primary Endpoint: Time to onset of symptom relief, assessed by the patient using a visual analog scale (VAS).
-
Key Secondary Endpoints: Time to initial symptom improvement and the use of rescue medication.
-
Statistical Analysis: The primary efficacy analysis was based on a log-rank test comparing the time to onset of symptom relief between the Icatibant and placebo groups.
Caption: Workflow of the FAST-3 clinical trial for Icatibant.
C1-Esterase Inhibitors and Ecallantide Trials
Similar rigorous trial designs were employed to evaluate other on-demand HAE treatments.
-
C1-INH Concentrates: Trials for plasma-derived and recombinant C1-INH also utilized randomized, double-blind, placebo-controlled designs. The primary endpoint was typically the time to onset of relief from symptoms of the HAE attack. Dosing was often weight-based and administered intravenously.
-
Ecallantide (EDEMA Trials): The EDEMA3 and EDEMA4 trials were randomized, double-blind, placebo-controlled studies. Patients with acute HAE attacks received a subcutaneous injection of ecallantide 30 mg or placebo. The primary endpoint was the change from baseline in the mean symptom complex severity (MSCS) score at 4 hours post-treatment.
Conclusion
The cost-effectiveness of Icatibant is a multifaceted issue influenced by its clinical efficacy, administration route, and the pricing of alternative therapies. Its subcutaneous, self-administration formulation offers a distinct advantage in reducing healthcare resource utilization compared to intravenously administered treatments. However, the potential need for redosing can impact its overall cost per attack.
For drug development professionals, a thorough understanding of the comparative cost-effectiveness landscape is paramount. While newer prophylactic treatments are changing the HAE management paradigm by reducing attack frequency, a significant need for effective and cost-efficient on-demand therapies like Icatibant remains. Future research should focus on head-to-head economic comparisons of on-demand and prophylactic strategies to provide a clearer picture of the most cost-effective approaches to managing this debilitating disease. This guide serves as a foundational resource for navigating these complex considerations.
References
- 1. Cost-Effectiveness of Prophylactic Medications for the Treatment of Hereditary Angioedema Due to C1 Inhibitor Deficiency: A Real-World U.S. Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Oral once-daily berotralstat for the prevention of hereditary angioedema attacks: A randomized, double-blind, placebo-controlled phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Long‐term prevention of hereditary angioedema attacks with lanadelumab: The HELP OLE Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jwatch.org [jwatch.org]
- 5. Once-Daily Oral Berotralstat for Long-Term Prophylaxis of Hereditary Angioedema: The Open-Label Extension of the APeX-2 Randomized Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
Icatibant's Mechanism of Action: In Vivo Validation Using Knockout Models and Comparison with HAE Therapies
A comprehensive guide for researchers and drug development professionals on the experimental validation of Icatibant's mechanism of action and its comparison with alternative treatments for Hereditary Angioedema (HAE).
This guide provides an objective comparison of Icatibant with other therapeutic alternatives for Hereditary Angioedema (HAE), supported by experimental data from in vivo knockout models. It details the methodologies of key experiments and presents quantitative data in structured tables for clear comparison. Visual diagrams of signaling pathways and experimental workflows are included to facilitate understanding.
Icatibant: Targeting the Bradykinin B2 Receptor in Hereditary Angioedema
Icatibant is a synthetic peptide that acts as a selective and competitive antagonist of the bradykinin B2 receptor.[1][2] In Hereditary Angioedema (HAE), a deficiency or dysfunction of the C1 esterase inhibitor (C1-INH) leads to the overproduction of bradykinin, a potent vasodilator.[2][3] Bradykinin, by binding to its B2 receptor on endothelial cells, triggers a signaling cascade that results in increased vascular permeability, leading to the characteristic swelling (angioedema) associated with HAE attacks.[2][3] Icatibant effectively blocks this interaction, thereby preventing the downstream effects of bradykinin and mitigating the symptoms of an acute HAE attack.[1][2]
In Vivo Validation of Icatibant's Mechanism of Action Using Knockout Mouse Models
The pivotal role of the bradykinin B2 receptor in the pathophysiology of HAE and the targeted mechanism of Icatibant have been unequivocally demonstrated in vivo using genetically engineered mouse models. Specifically, studies utilizing C1 esterase inhibitor (C1-INH) knockout mice and bradykinin B2 receptor (Bk2R) knockout mice have provided direct evidence for Icatibant's mode of action.
A landmark study by Han et al. (2002) in the Journal of Clinical Investigation established the critical role of the bradykinin B2 receptor in the increased vascular permeability observed in C1-INH deficiency.[4][5] This research demonstrated that mice lacking the C1-INH gene (C1INH-deficient) exhibit significantly increased vascular permeability compared to their wild-type counterparts.[4][5] Crucially, the administration of a bradykinin B2 receptor antagonist, Icatibant (referred to as Hoe140 in the study), reversed this increased permeability in the C1-INH-deficient mice.[4][5]
Furthermore, the study generated double-knockout mice deficient in both C1-INH and the bradykinin B2 receptor. These mice showed diminished vascular permeability compared to mice deficient only in C1-INH, providing conclusive evidence that the pathological vascular leakage in HAE is mediated through the bradykinin B2 receptor.[4][5]
Quantitative Data from Knockout Mouse Studies
The following table summarizes the key quantitative findings from the foundational in vivo validation studies.
| Animal Model | Condition | Measurement | Result | Reference |
| C1-INH Knockout Mice | Untreated | Vascular Permeability (Evans Blue Dye Extravasation) | Significantly increased compared to wild-type mice. | [4][5] |
| Treated with Icatibant (Hoe140) | Vascular Permeability (Evans Blue Dye Extravasation) | Increased vascular permeability was reversed. | [4][5] | |
| C1-INH and Bk2R Double Knockout Mice | Untreated | Vascular Permeability (Evans Blue Dye Extravasation) | Diminished vascular permeability compared to C1-INH single knockout mice. | [4][5] |
Signaling Pathway of Bradykinin-Mediated Angioedema and Icatibant Intervention
The following diagram illustrates the signaling pathway leading to angioedema in HAE and the point of intervention for Icatibant.
Experimental Protocols
C1-INH Knockout Mouse Model
The generation of C1 inhibitor-deficient mice was achieved through targeted gene disruption in murine embryonic stem cells.[4][5] Heterozygous mice were then interbred to produce homozygous C1-INH knockout mice. These mice serve as a model for HAE, exhibiting the characteristic increased vascular permeability.
In Vivo Vascular Permeability Assay (Evans Blue Dye Extravasation)
This assay is a standard method to quantify changes in vascular permeability in vivo.
Materials:
-
Evans blue dye solution (e.g., 0.5% in sterile phosphate-buffered saline)
-
Anesthetic agent
-
Formamide
-
Spectrophotometer
Procedure:
-
Administer the test substance (e.g., Icatibant) or vehicle control to the experimental animals (wild-type, C1-INH knockout, and double knockout mice).
-
After a predetermined time, intravenously inject a precise volume of Evans blue dye solution into the tail vein of the mice.
-
Allow the dye to circulate for a specific period (e.g., 30 minutes).
-
Humanely euthanize the animals and perfuse the circulatory system with saline to remove intravascular dye.
-
Dissect tissues of interest (e.g., skin, paw).
-
Incubate the tissues in formamide at a specific temperature (e.g., 60°C) for a set duration (e.g., 24 hours) to extract the extravasated Evans blue dye.
-
Measure the absorbance of the formamide supernatant at a specific wavelength (e.g., 620 nm) using a spectrophotometer.
-
Quantify the amount of extravasated dye per gram of tissue to determine the level of vascular permeability.
Experimental Workflow for In Vivo Validation
The following diagram outlines the experimental workflow used to validate the mechanism of action of Icatibant in knockout mouse models.
Comparison with Alternative HAE Therapies
While Icatibant directly targets the bradykinin B2 receptor, other therapies for HAE employ different mechanisms of action to prevent or treat attacks. The table below provides a comparison of Icatibant with other key HAE treatments. Preclinical validation for these alternatives often involves different in vivo models, including C1-INH knockout mice and other models of contact system activation.
| Drug | Mechanism of Action | Target | In Vivo Validation Model (Example) |
| Icatibant | Bradykinin B2 Receptor Antagonist | Bradykinin B2 Receptor | C1-INH Knockout Mice, Bradykinin B2 Receptor Knockout Mice |
| Lanadelumab | Monoclonal antibody inhibitor of plasma kallikrein | Plasma Kallikrein | Preclinical studies in C1-INH-deficient mouse models have been conducted.[6] |
| Ecallantide | Recombinant protein inhibitor of plasma kallikrein | Plasma Kallikrein | A novel murine in vivo model of HAE attacks using Serping1 deficient mice has been used to demonstrate the efficacy of Ecallantide.[7] |
| Berotralstat | Oral, small molecule inhibitor of plasma kallikrein | Plasma Kallikrein | Preclinical data supported its development, though specific knockout model data is less prominently published in readily available literature. |
| C1 Esterase Inhibitor (Human) | Replacement therapy | C1 Esterase Inhibitor | C1-INH knockout mice show reversal of increased vascular permeability upon administration of human C1-INH.[4] |
Conclusion
The in vivo validation of Icatibant's mechanism of action using knockout mouse models provides compelling evidence for its targeted therapeutic effect. The C1-INH and bradykinin B2 receptor knockout models have been instrumental in dissecting the pathophysiology of HAE and confirming that Icatibant's efficacy stems from its direct antagonism of the bradykinin B2 receptor. This targeted approach distinguishes it from other HAE therapies that act at different points in the kallikrein-kinin cascade. This guide provides researchers and drug development professionals with a foundational understanding of the preclinical evidence supporting Icatibant and offers a framework for comparing its mechanism with alternative treatments.
References
- 1. An in vivo Assay to Test Blood Vessel Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 4. Increased vascular permeability in C1 inhibitor-deficient mice mediated by the bradykinin type 2 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. JCI - Increased vascular permeability in C1 inhibitor–deficient mice mediated by the bradykinin type 2 receptor [jci.org]
- 6. Lanadelumab for the Prophylactic Treatment of Hereditary Angioedema with C1 Inhibitor Deficiency: A Review of Preclinical and Phase I Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A novel murine in vivo model for acute hereditary angioedema attacks - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Subcutaneous versus Intravenous Icatibant Administration for Research Applications
This guide provides a detailed comparison of subcutaneous and intravenous administration routes for Icatibant, a selective bradykinin B2 receptor antagonist.[1][2] Icatibant is primarily utilized in the treatment of acute attacks of hereditary angioedema (HAE).[3][4][5] This document is intended for researchers, scientists, and drug development professionals, offering objective data to inform experimental design and clinical research.
Mechanism of Action
Hereditary angioedema is a genetic disorder often caused by a deficiency or dysfunction of the C1 esterase inhibitor (C1-INH).[2][4] This leads to excessive production of bradykinin, a potent vasodilator that binds to bradykinin B2 receptors on endothelial cells.[4][5] This interaction increases vascular permeability, resulting in the characteristic swelling and pain of an HAE attack.[4][5] Icatibant is a synthetic decapeptide that acts as a competitive antagonist at the bradykinin B2 receptor, with an affinity similar to bradykinin itself.[1][3] By blocking bradykinin from binding to its receptor, Icatibant effectively mitigates the downstream effects of vasodilation and plasma extravasation, thereby alleviating the symptoms of an HAE attack.[3][4][5]
Data Presentation: Pharmacokinetic Properties
The pharmacokinetic profiles of Icatibant have been characterized following both intravenous and subcutaneous administration.[3][6][7] The subcutaneous route is noted for its high absolute bioavailability of approximately 97%.[3][6][7]
| Parameter | Subcutaneous (30 mg) | Intravenous (0.4 mg/kg over 30 min) |
| Absolute Bioavailability | ~97%[3][6][7] | 100% (by definition) |
| Tmax (Time to Max. Conc.) | ~0.75 hours (45 minutes)[7] | End of infusion (30 minutes)[8] |
| Cmax (Max. Plasma Conc.) | 974 ± 280 ng/mL[3][7] | Higher than subcutaneous administration[8] |
| AUC0-∞ (Area Under Curve) | 2165 ± 568 ng∙hr/mL[3][7] | Comparable to subcutaneous administration[8] |
| Terminal Half-life (t1/2) | ~1-2 hours[6] | ~1-2 hours[6] |
| Plasma Clearance | 245 ± 58 mL/min[3] | ~15-20 L/h[6] |
Clinical Efficacy and Safety
Clinical trials have extensively documented the efficacy of subcutaneous Icatibant for acute HAE attacks. The FAST (For Angioedema Subcutaneous Treatment) clinical trial series demonstrated that a 30 mg subcutaneous injection of Icatibant provides a significant and clinically meaningful benefit in reducing the time to symptom relief compared to both placebo and oral tranexamic acid.[2][9][10]
| Efficacy Outcome | Subcutaneous Icatibant (30 mg) | Placebo/Comparator |
| Median Time to 50% Symptom Reduction (FAST-3) | 2.0 hours[9][10] | 19.8 hours (Placebo)[9][10] |
| Median Time to Onset of Symptom Relief (FAST-2) | 2.0 hours[2] | 12.0 hours (Tranexamic Acid)[2] |
| Median Time to Onset of Symptom Relief (FAST-1) | 2.5 hours[2] | 4.6 hours (Placebo)[2] |
| Median Time to Initial Symptom Relief (Patient Reported) | 0.8 hours[9] | 3.5 hours (Placebo)[9] |
Intravenous administration of Icatibant has been shown to inhibit the effects of bradykinin challenge in healthy subjects in a dose- and time-dependent manner.[3][7] Doses of 0.4 and 0.8 mg/kg infused over 4 hours were effective against bradykinin challenge for 6 to 8 hours post-infusion.[3] While this demonstrates pharmacodynamic activity, the subcutaneous route is the approved and predominantly studied method for therapeutic treatment of HAE attacks, largely due to its suitability for self-administration.[11][12][13]
Safety Profile:
-
Subcutaneous: The most common adverse events are injection site reactions, including redness, bruising, swelling, warmth, and pain.[5][9] These are typically mild and transient.[9][12]
-
Intravenous: In a clinical study, a high intravenous dose (3.2 mg/kg) caused erythema, itching, and hypotension in healthy subjects, which resolved without intervention.[7]
Experimental Protocols
Protocol for Subcutaneous Icatibant Administration (FAST-3 Trial Methodology)
This protocol is based on the design of the Phase III FAST-3 clinical trial for treating acute HAE attacks.[9][14]
-
Patient Population: Adults with a confirmed diagnosis of HAE Type I or II.
-
Attack Criteria: Patients presenting with a moderate to very severe cutaneous or abdominal attack, or a mild to moderate laryngeal attack.
-
Intervention: A single 30 mg (3 mL) subcutaneous injection of Icatibant administered in the abdominal region.[15]
-
Primary Endpoint Assessment: Time to onset of symptom relief, measured by a 50% or more reduction in symptom severity using a composite Visual Analog Scale (VAS).[7][9]
-
Data Collection: Patient-reported outcomes using a diary to record attack intensity, symptom progression, time to relief, and any adverse reactions.[12]
-
Rescue Medication: Availability of rescue medication for patients with insufficient response or worsening symptoms.
Protocol for Intravenous Icatibant Administration (Pharmacodynamic Study)
This protocol is based on studies evaluating the pharmacodynamic effects of intravenous Icatibant in healthy subjects.[3][7]
-
Subject Population: Healthy adult volunteers.
-
Intervention: Intravenous infusion of Icatibant at doses such as 0.4 mg/kg or 0.8 mg/kg.[3]
-
Infusion Period: The specified dose is infused over a set period, for example, 4 hours.[3]
-
Challenge Agent: Administration of bradykinin before and after Icatibant infusion to induce measurable physiological responses (e.g., hypotension, vasodilation).[3][7]
-
Pharmacodynamic Assessment: Monitoring of hemodynamic parameters (blood pressure, heart rate) to quantify the inhibitory effect of Icatibant on the bradykinin-induced response.
-
Pharmacokinetic Sampling: Collection of blood samples at predefined intervals to determine the plasma concentration-time profile of Icatibant.[8]
Conclusion
The subcutaneous administration of Icatibant is a well-established, effective, and generally safe method for the on-demand treatment of acute HAE attacks.[13][16] Its high bioavailability and rapid absorption contribute to a quick onset of symptom relief.[3][9] The primary advantage of the subcutaneous route is its suitability for patient self-administration, which allows for earlier treatment and greater patient independence.[11][12][13] While intravenous administration demonstrates comparable systemic exposure and proven pharmacodynamic effects, its clinical application for HAE treatment is less common due to the practical advantages offered by the subcutaneous formulation. For research purposes, the choice of administration route should be guided by the specific objectives of the study, whether they are focused on therapeutic efficacy in a real-world setting (subcutaneous) or precise dose-response and pharmacodynamic characterization (intravenous).
References
- 1. Icatibant , the bradykinin B2 receptor antagonist with target to the interconnected kinin systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Icatibant, a New Bradykinin-Receptor Antagonist, in Hereditary Angioedema - PMC [pmc.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. What is the mechanism of Icatibant Acetate? [synapse.patsnap.com]
- 5. How Icatibant Injection Works - Icatibant Injection from Fresenius Kabi [icatibantinjection.com]
- 6. assets.hpra.ie [assets.hpra.ie]
- 7. icatibantinjection.com [icatibantinjection.com]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. researchgate.net [researchgate.net]
- 10. Shire Reports Positive Efficacy and Safety Results From FAST-3 Study of FIRAZYR(R) (icatibant) for Acute Attacks of Hereditary Angioedema [prnewswire.com]
- 11. clinicaltrials.eu [clinicaltrials.eu]
- 12. Self-administration of a novel subcutaneous bradykinin b2 receptor antagonist, icatibant, as an effective treatment option in patients with hereditary angioedema - PMC [pmc.ncbi.nlm.nih.gov]
- 13. An evidence-based review of the potential role of icatibant in the treatment of acute attacks in hereditary angioedema type I and II - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Icatibant for Multiple Hereditary Angioedema Attacks across the Controlled and Open-Label Extension Phases of FAST-3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. ClinicalTrials.gov [clinicaltrials.gov]
- 16. Treatment of hereditary angioedema with icatibant: efficacy in clinical trials versus effectiveness in the real-world setting - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Icatibant Acetate and Novel Bradykinin B2 Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive benchmark of Icatibant acetate's potency against a new wave of bradykinin B2 receptor antagonists. The following sections detail comparative quantitative data, in-depth experimental methodologies, and visual representations of the underlying biological pathways and experimental workflows. This information is intended to support researchers and drug development professionals in their evaluation of these therapeutic agents.
Introduction
Bradykinin, a potent inflammatory mediator, exerts its effects primarily through the bradykinin B2 receptor. Dysregulation of the kallikrein-kinin system, leading to excessive bradykinin production, is the underlying cause of hereditary angioedema (HAE), a rare and debilitating genetic disorder characterized by recurrent episodes of severe swelling. This compound, a synthetic decapeptide, is an established selective competitive antagonist of the bradykinin B2 receptor, widely used for the treatment of acute HAE attacks.[1][2][3] In recent years, research has focused on the development of novel, non-peptide, and orally bioavailable bradykinin B2 receptor antagonists with the potential for improved pharmacokinetic profiles and patient convenience. This guide offers a direct comparison of the in vitro potency of Icatibant with several of these emerging antagonists.
Quantitative Potency Comparison
The potency of this compound and novel bradykinin B2 receptor antagonists has been evaluated in various in vitro assays. The most common metrics used to quantify antagonist potency are the half-maximal inhibitory concentration (IC50), the inhibitor constant (Ki), the equilibrium dissociation constant of an antagonist (Kb), and the pA2 value, which represents the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the agonist's concentration-response curve. The following tables summarize the available quantitative data from head-to-head comparative studies.
| Antagonist | Assay Type | Cell Line/Tissue | Potency (IC50) | Reference |
| Icatibant | [³H]Bradykinin Binding | Human recombinant B2 receptors in CHO cells | 0.49 nM | [4] |
| Compound 99 (FR184280) | [³H]Bradykinin Binding | Human recombinant B2 receptors in CHO cells | 0.51 nM | [4] |
| FR167344 | [³H]Bradykinin Binding | Guinea-pig ileum membrane | 0.66 nM | [5] |
| FR167344 | [³H]Bradykinin Binding | Human lung fibroblast IMR-90 cells | 13 nM | [5] |
| FR173657 | [³H]Bradykinin Binding | Guinea pig ileum membrane | 0.46 nM | [6] |
| FR173657 | [³H]Bradykinin Binding | Human A431, W138, and IMR90 cells | 1.7 - 2.3 nM | [6] |
| Antagonist | Assay Type | Cell Line/Tissue | Potency (Ki) | Reference |
| Icatibant | Radioligand Binding | Guinea pig ileal cell membranes | 0.798 nM | [7] |
| PHA-022121 | Radioligand Binding | Recombinant human B2 receptor | 0.47 nM | [1] |
| PHA-022484 (metabolite of PHA-022121) | Radioligand Binding | Recombinant human B2 receptor | 0.70 nM | [1] |
| Antagonist | Assay Type | Cell Line/Tissue | Potency (Kb) | Reference |
| Icatibant | Calcium Mobilization | Recombinant human B2 receptor | 2.81 nM | [8] |
| Compound 1 | Calcium Mobilization | Recombinant human B2 receptor | 1.24 nM | [8] |
| Compound 2 | Calcium Mobilization | Recombinant human B2 receptor | 0.95 nM | [8] |
| Compound 3 | Calcium Mobilization | Recombinant human B2 receptor | 0.24 nM | [8] |
| PHA-022121 | Calcium Mobilization | Recombinant human B2 receptor | 0.15 nM | [1] |
| PHA-022484 (metabolite of PHA-022121) | Calcium Mobilization | Recombinant human B2 receptor | 0.26 nM | [1] |
| Antagonist | Assay Type | Cell Line/Tissue | Potency (pA2) | Reference |
| Icatibant | Human Umbilical Vein Contraction | Human isolated umbilical vein | 8.06 (equivalent to 8.71 nM) | [8] |
| Compound 1 | Human Umbilical Vein Contraction | Human isolated umbilical vein | 8.58 (equivalent to 2.63 nM) | [8] |
| Compound 2 | Human Umbilical Vein Contraction | Human isolated umbilical vein | 9.02 (equivalent to 0.95 nM) | [8] |
| Compound 3 | Human Umbilical Vein Contraction | Human isolated umbilical vein | 9.67 (equivalent to 0.21 nM) | [8] |
| FR173657 | Rabbit Iris Sphincter Muscle Contraction | Rabbit isolated iris sphincter muscle | 7.9 | [9] |
| PHA-022121 | Human Umbilical Vein Contraction | Human umbilical vein | 0.35 nM | [1] |
| PHA-022484 (metabolite of PHA-022121) | Human Umbilical Vein Contraction | Human umbilical vein | 0.47 nM | [1] |
Experimental Protocols
Receptor Binding Assay
This assay quantifies the affinity of a compound for a specific receptor by measuring its ability to displace a radiolabeled ligand.
Objective: To determine the IC50 and Ki values of bradykinin B2 receptor antagonists.
Materials:
-
Cell membranes from cells expressing the human bradykinin B2 receptor (e.g., recombinant CHO cells, human lung fibroblasts).
-
Radiolabeled bradykinin (e.g., [³H]Bradykinin).
-
Unlabeled bradykinin (for determining non-specific binding).
-
Test antagonists at various concentrations.
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing protease inhibitors).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubation: Cell membranes are incubated with a fixed concentration of radiolabeled bradykinin and varying concentrations of the test antagonist. A parallel incubation with an excess of unlabeled bradykinin is performed to determine non-specific binding. The incubation is typically carried out at room temperature for a defined period (e.g., 60 minutes) to reach equilibrium.[8]
-
Filtration: The incubation mixture is rapidly filtered through glass fiber filters to separate bound from free radioligand. The filters are then washed with ice-cold buffer to remove any non-specifically bound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The percentage of inhibition of specific binding at each antagonist concentration is calculated. The IC50 value, the concentration of antagonist that inhibits 50% of the specific binding of the radioligand, is determined by non-linear regression analysis of the concentration-response curve. The Ki value can then be calculated from the IC50 value using the Cheng-Prusoff equation.
Calcium Mobilization Assay
This functional assay measures the ability of an antagonist to block the increase in intracellular calcium concentration induced by an agonist (bradykinin).
Objective: To determine the functional potency (Kb) of bradykinin B2 receptor antagonists.
Materials:
-
Cells stably expressing the human bradykinin B2 receptor (e.g., CHO-K1, HEK293).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Bradykinin (agonist).
-
Test antagonists at various concentrations.
-
Assay buffer (e.g., Hank's Balanced Salt Solution with HEPES).
-
Fluorometric imaging plate reader (FLIPR) or a similar instrument.
Procedure:
-
Cell Plating: Cells are seeded into microplates and allowed to attach overnight.
-
Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye for a specific duration (e.g., 1 hour) at 37°C.
-
Antagonist Incubation: The cells are pre-incubated with varying concentrations of the test antagonist for a defined period (e.g., 15-30 minutes) at room temperature.
-
Agonist Stimulation and Measurement: The microplate is placed in a fluorometric imaging plate reader. Bradykinin is added to the wells to stimulate the B2 receptors, and the resulting change in fluorescence, which corresponds to the change in intracellular calcium concentration, is measured in real-time.
-
Data Analysis: The antagonist's effect is quantified by its ability to inhibit the bradykinin-induced calcium response. Concentration-response curves are generated, and the IC50 value is determined. The Kb value is then calculated using the Schild equation.[8]
In Vivo Models
Various animal models are employed to assess the efficacy of bradykinin B2 receptor antagonists in a physiological context.
-
Bradykinin-Induced Bronchoconstriction in Guinea Pigs: This model assesses the ability of an antagonist to inhibit the airway narrowing caused by bradykinin administration.[5]
-
Bradykinin-Induced Hypotension in Rats: This model evaluates the antagonist's capacity to block the blood pressure-lowering effects of bradykinin.[5]
-
Carrageenan-Induced Paw Edema in Rats: This is a common model of inflammation where the antagonist's ability to reduce swelling is measured.[5]
-
Bradykinin Challenge in Healthy Volunteers: This translational model measures the antagonist's ability to blunt the cardiovascular responses to intravenous bradykinin injections.
Visualizing the Landscape
Bradykinin B2 Receptor Signaling Pathway
Activation of the bradykinin B2 receptor, a G-protein coupled receptor (GPCR), triggers a cascade of intracellular signaling events. Bradykinin binding to the B2 receptor leads to the activation of G proteins, primarily Gq/11 and Gi.[7][10] Activation of Gq/11 stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).[2][10] IP3 mediates the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC).[2][10] These signaling events contribute to the various physiological and pathological effects of bradykinin, including vasodilation, increased vascular permeability, and pain.
References
- 1. In vitro pharmacological profile of PHA-022121, a small molecule bradykinin B2 receptor antagonist in clinical development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Comparison of the molecular interactions of two antagonists, MEN16132 or icatibant, at the human kinin B₂ receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Effects of a nonpeptide bradykinin B2 receptor antagonist, FR167344, on different in vivo animal models of inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Characterization of FR173657, a novel nonpeptide B2 antagonist: in vitro and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Bradykinin receptor B2 - Wikipedia [en.wikipedia.org]
- 8. In Vitro Pharmacological Profile of a New Small Molecule Bradykinin B2 Receptor Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The nonpeptide B2 receptor antagonist FR173657: inhibition of effects of bradykinin related to its role in nociception - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A modular map of Bradykinin-mediated inflammatory signaling network - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Icatibant Acetate: A Guide for Laboratory Professionals
The safe and compliant disposal of icatibant acetate is paramount in a laboratory setting to ensure environmental protection and personnel safety. As a peptide-based therapeutic, its disposal is governed by regulations for pharmaceutical waste. This guide provides detailed, step-by-step procedures for researchers, scientists, and drug development professionals to manage and dispose of this compound and associated materials correctly.
Core Principles of this compound Disposal
Disposal of this compound must always adhere to local, state, and federal regulations.[1][2] While some Safety Data Sheets (SDS) classify the substance as non-hazardous, others identify potential health and environmental hazards, including reproductive toxicity and harm to aquatic life.[1][3][4] Therefore, it is essential to manage it as a chemical waste and prevent its release into the environment. A key principle is that pharmaceutical waste, whether hazardous or not, should not be disposed of via sewerage systems (i.e., flushing down the drain) or in general household trash.[5][6]
Step-by-Step Disposal Procedures
1. Personal Protective Equipment (PPE): Before handling this compound for disposal, ensure appropriate PPE is worn. This includes, at a minimum, safety glasses, a lab coat, and chemical-resistant gloves (e.g., neoprene or rubber).[1][7]
2. Waste Segregation: Proper segregation at the point of generation is critical. This compound waste typically falls into three categories:
-
Used Sharps: Syringes with attached needles used to administer the substance.
-
Unused or Expired Product: Leftover this compound in its original vial or pre-filled syringe.
-
Contaminated Materials: Items such as gloves, bench paper, absorbent pads, and empty vials that have come into contact with this compound.
3. Disposal of Used Sharps: Immediately after use, place the entire syringe with the needle attached into an FDA-cleared, puncture-resistant sharps disposal container.[8][9] Do not attempt to recap, bend, or remove the needle from the syringe.
4. Disposal of Unused or Expired this compound:
-
Do Not Sewer: Never dispose of liquid or reconstituted this compound by pouring it down the drain.[6] This practice is prohibited for most pharmaceutical waste to protect aquatic ecosystems.[5]
-
Primary Disposal Route: The recommended method is to dispose of the material through a licensed professional waste disposal company.[3] This ensures the waste is handled and treated in a compliant manner, typically via incineration at a permitted facility.[10][11]
-
Packaging for Disposal: Place the original vial or pre-filled syringe containing the unused product into a designated pharmaceutical or chemical waste container. This container should be clearly labeled for collection by your institution's environmental health and safety (EHS) office or a licensed contractor.
5. Disposal of Contaminated Materials:
-
Spill Cleanup: In case of a spill, contain it using an inert absorbent material like diatomite, sand, or universal binders.[1][2]
-
Waste Collection: All solid materials contaminated with this compound, including used PPE, empty vials, and spill cleanup materials, should be placed in a clearly labeled chemical waste container.
-
Surface Decontamination: After cleaning up a spill, decontaminate surfaces by scrubbing with alcohol.[1]
Summary of Disposal Procedures
The following table summarizes the proper disposal pathways for different types of this compound waste.
| Waste Type | Recommended Disposal Method | Key Precautions and Regulatory Notes |
| Used Syringes & Needles | Place immediately in an FDA-cleared, puncture-resistant sharps container.[8][9] | Do not recap, bend, or remove needles. Container should be disposed of as biomedical waste through a licensed service. |
| Unused/Expired this compound | Collect in a designated pharmaceutical waste container for disposal by a licensed contractor.[3] | DO NOT dispose of in drains or general trash.[5][6] Incineration is the preferred treatment method.[10][11] |
| Contaminated Labware (Gloves, Vials, etc.) | Place in a clearly labeled chemical waste container for collection by a licensed contractor. | Treat as chemical waste. Ensure segregation from general, radioactive, and biohazardous waste streams. |
Experimental Protocols for Disposal
Standard safety and regulatory documents do not provide specific experimental protocols for the chemical neutralization of this compound in a laboratory setting. Treatment and destruction of pharmaceutical waste should be performed by licensed, professional waste management facilities that utilize validated methods like chemical incineration.[3][10] Attempting to neutralize the compound in the lab is not recommended and may violate local disposal regulations.
Disposal Workflow
The logical flow for making decisions on the proper disposal of this compound waste is illustrated in the diagram below.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. editor.fresenius-kabi.us [editor.fresenius-kabi.us]
- 3. medkoo.com [medkoo.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. Healthcare Environmental Resource Center (HERC) [hercenter.org]
- 6. ec.europa.eu [ec.europa.eu]
- 7. eugiaus.com [eugiaus.com]
- 8. DailyMed - ICATIBANT- this compound injection, solution [dailymed.nlm.nih.gov]
- 9. assets.hpra.ie [assets.hpra.ie]
- 10. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 11. danielshealth.com [danielshealth.com]
Safeguarding Your Research: A Comprehensive Guide to Handling Icatibant Acetate
For Immediate Implementation by Laboratory Personnel
This document provides essential safety and logistical information for researchers, scientists, and drug development professionals handling Icatibant acetate. Adherence to these procedural guidelines is critical for ensuring personnel safety and maintaining the integrity of your research.
Hazard Identification and Personal Protective Equipment (PPE)
This compound, while not classified as a hazardous substance by all suppliers, is recognized by some as being harmful if swallowed and is suspected of damaging fertility or the unborn child.[1] Therefore, a cautious approach to handling is warranted. The following tables summarize the required PPE for various procedures.
Table 1: Personal Protective Equipment (PPE) for Handling this compound
| Procedure | Required PPE | Rationale |
| Handling Powder (Weighing, Aliquoting) | - Double Nitrile Gloves- Disposable Gown- Safety Goggles with Side Shields- N95 or N100 Respirator | To prevent inhalation of fine particles and skin/eye contact.[2][3][4] |
| Handling Solutions (Dissolving, Pipetting) | - Nitrile Gloves- Disposable Gown- Safety Goggles | To protect against splashes and skin/eye contact.[5][6] |
| General Laboratory Operations | - Lab Coat- Safety Glasses- Nitrile Gloves | Standard laboratory practice to prevent incidental contact. |
Operational Plans: Step-by-Step Handling Procedures
Strict adherence to the following protocols is mandatory to minimize exposure and prevent contamination.
Weighing and Handling of this compound Powder
-
Preparation:
-
Designate a specific area for handling potent compounds.
-
Ensure a calibrated analytical balance is located within a chemical fume hood or a ventilated balance enclosure.
-
Cover the work surface with disposable bench paper.
-
Assemble all necessary equipment (spatulas, weigh boats, vials) before starting.
-
-
Gowning and PPE:
-
Don the required PPE as specified in Table 1. Ensure gloves are worn over the cuffs of the gown.
-
-
Weighing Procedure:
-
Perform all manipulations of the powder within the fume hood or ventilated enclosure.
-
Carefully open the container with the this compound powder.
-
Use a clean spatula to transfer the desired amount of powder to a weigh boat.
-
Close the primary container tightly immediately after use.
-
Transfer the weighed powder to a secondary container for dissolution or storage.
-
-
Post-Weighing:
-
Carefully dispose of the weigh boat and any contaminated bench paper in a designated hazardous waste container.
-
Decontaminate the spatula and the work surface of the balance (see Section 3).
-
Remove outer gloves and dispose of them in the hazardous waste.
-
Remove the remaining PPE in the designated gowning/de-gowning area.
-
Wash hands thoroughly with soap and water.
-
Reconstitution (Dissolving) of this compound
-
Preparation:
-
Perform this procedure in a chemical fume hood.
-
Have the appropriate solvent (e.g., sterile water, buffer) and vortex mixer ready.
-
-
Gowning and PPE:
-
Don the required PPE for handling solutions as specified in Table 1.
-
-
Dissolving Procedure:
-
Carefully add the solvent to the vial containing the weighed this compound powder.
-
Close the vial tightly.
-
Gently swirl or vortex the vial until the peptide is completely dissolved. Avoid vigorous shaking to prevent denaturation.
-
-
Post-Procedure:
-
Properly label the vial with the compound name, concentration, date, and your initials.
-
Decontaminate the work surface.
-
Dispose of contaminated materials in the appropriate waste stream.
-
Remove PPE and wash hands.
-
Decontamination and Disposal Plan
Proper decontamination and disposal are crucial to prevent cross-contamination and environmental release.
Table 2: Decontamination Procedures
| Item | Decontamination Agent | Procedure |
| Glassware | Laboratory-grade detergent and water, followed by a solvent rinse (e.g., ethanol or isopropanol). | 1. Soak in detergent solution.2. Scrub with a brush.3. Rinse thoroughly with deionized water.4. Rinse with a suitable solvent.5. Air dry or place in a drying oven. |
| Work Surfaces (Fume Hood, Benchtop) | 70% Isopropyl Alcohol or a suitable laboratory disinfectant. | 1. Remove any visible contamination with an absorbent pad.2. Spray the surface with the decontamination agent.3. Wipe the surface with a clean, lint-free cloth, moving from the cleanest to the most contaminated areas. |
| Equipment (Spatulas, Stir Bars) | 70% Isopropyl Alcohol. | 1. Wipe the equipment with a cloth dampened with the decontamination agent.2. For stubborn residues, sonication in a suitable solvent may be necessary. |
Spill Management
-
Evacuate: Alert others in the immediate area and evacuate if the spill is large or if there is a risk of aerosolization.
-
Isolate: Secure the area to prevent unauthorized entry.
-
Protect: Don appropriate PPE, including a respirator for powder spills.
-
Contain and Clean:
-
Powder Spills: Gently cover the spill with absorbent pads to avoid creating dust. Dampen the absorbent material with water and carefully scoop the material into a hazardous waste container.
-
Liquid Spills: Absorb the spill with absorbent pads.
-
-
Decontaminate: Clean the spill area thoroughly using the procedures outlined in Table 2.
-
Dispose: All materials used for spill cleanup must be disposed of as hazardous waste.
Waste Disposal
All waste generated from the handling of this compound must be considered hazardous.
-
Solid Waste: Contaminated gloves, gowns, bench paper, weigh boats, and vials should be placed in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: Unused solutions and solvent rinses should be collected in a designated hazardous liquid waste container. Do not pour down the drain.[2]
Disposal must be carried out in accordance with local, state, and federal regulations.[1][2]
First Aid Measures
Immediate and appropriate first aid is critical in the event of exposure.
Table 3: First Aid Procedures for this compound Exposure
| Exposure Route | First Aid Action |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[2] |
| Skin Contact | Remove contaminated clothing. Wash the affected area thoroughly with soap and water for at least 15 minutes. Seek medical attention if irritation develops.[2] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[2] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[2] |
Experimental Workflow and Signaling Pathway Visualization
To ensure a clear understanding of the procedural flow, the following diagrams illustrate the safe handling workflow for this compound.
Caption: Safe Handling Workflow for this compound.
Caption: this compound Spill Response Plan.
References
- 1. peptideskingdom.com [peptideskingdom.com]
- 2. Best Practices for Storing and Handling Research-Grade Peptides - IntelligentHQ [intelligenthq.com]
- 3. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 4. Safe handling of hazardous drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. peptide.com [peptide.com]
- 6. Biosafety: Decontamination Methods for Laboratory Use [blink.ucsd.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
